Alk-IN-6
Description
Properties
Molecular Formula |
C26H32ClN5O3S |
|---|---|
Molecular Weight |
533.1 g/mol |
IUPAC Name |
5-chloro-2-N-[5-methyl-4-piperidin-4-yl-2-(trideuteriomethoxy)phenyl]-4-N-(2-propan-2-ylsulfonylphenyl)pyrimidine-2,4-diamine |
InChI |
InChI=1S/C26H32ClN5O3S/c1-16(2)36(33,34)24-8-6-5-7-21(24)30-25-20(27)15-29-26(32-25)31-22-13-17(3)19(14-23(22)35-4)18-9-11-28-12-10-18/h5-8,13-16,18,28H,9-12H2,1-4H3,(H2,29,30,31,32)/i4D3 |
InChI Key |
BXJYIWUWXJWABE-GKOSEXJESA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C=C(C(=C1)C2CCNCC2)C)NC3=NC=C(C(=N3)NC4=CC=CC=C4S(=O)(=O)C(C)C)Cl |
Canonical SMILES |
CC1=CC(=C(C=C1C2CCNCC2)OC)NC3=NC=C(C(=N3)NC4=CC=CC=C4S(=O)(=O)C(C)C)Cl |
Origin of Product |
United States |
Foundational & Exploratory
Alk-IN-6: A Technical Guide to its Anaplastic Lymphoma Kinase (ALK) Target Protein Binding
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Alk-IN-6, an orally bioavailable inhibitor of Anaplastic Lymphoma Kinase (ALK). The document details the target protein binding data, plausible experimental methodologies for its characterization, and the signaling pathway it modulates.
Quantitative Binding Data
This compound has demonstrated potent inhibitory activity against wild-type ALK and clinically relevant mutant forms of the enzyme. The available quantitative data for this compound is summarized in the table below.
| Target Protein | IC50 (nM) |
| ALK (Wild-Type) | 71 |
| ALK (F1196M) | 18.72 |
| ALK (F1174L) | 36.81 |
Data sourced from: Das D, et al. Bioorg Med Chem Lett. 2019 Jun 15;29(12):1514-1517.
Experimental Protocols
While the full experimental details from the primary publication were not accessible, the following are detailed, plausible protocols for the key experiments typically used to characterize a novel kinase inhibitor like this compound. These are based on established methodologies in the field.
In Vitro Kinase Inhibition Assay (Determination of IC50)
This assay is fundamental to determining the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%.
Objective: To determine the IC50 value of this compound against wild-type and mutant ALK.
Materials:
-
Recombinant human ALK enzyme (wild-type, F1196M, F1174L mutants)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP (Adenosine triphosphate)
-
Substrate peptide (e.g., a synthetic peptide with a tyrosine residue for phosphorylation)
-
This compound (solubilized in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
384-well white assay plates
Procedure:
-
Compound Dilution: A serial dilution of this compound is prepared in DMSO, typically starting from a high concentration (e.g., 10 mM) and performing 3-fold dilutions. A small volume of each dilution is then transferred to the assay plate.
-
Enzyme and Substrate Preparation: The recombinant ALK enzyme and the substrate peptide are diluted to their final concentrations in the kinase buffer.
-
Reaction Initiation: The enzyme/substrate mixture is added to the wells of the assay plate containing the diluted this compound. The reaction is initiated by the addition of ATP. The final ATP concentration should be at or near the Km for the enzyme to ensure competitive binding can be accurately measured.
-
Incubation: The reaction is allowed to proceed at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).
-
Reaction Termination and Signal Detection: The kinase reaction is stopped, and the amount of ADP produced (which is proportional to kinase activity) is measured using the ADP-Glo™ system. This involves adding ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and then measure the newly synthesized ATP via a luciferase/luciferin reaction.
-
Data Analysis: The luminescence signal is read on a plate reader. The data is normalized to controls (0% inhibition with DMSO alone, and 100% inhibition with a known potent ALK inhibitor or no enzyme). The normalized data is then plotted against the logarithm of the inhibitor concentration, and the IC50 value is determined by fitting the data to a four-parameter logistic curve.
Cellular Proliferation Assay
This assay assesses the ability of a compound to inhibit the growth and division of cancer cells that are dependent on ALK signaling.
Objective: To determine the effect of this compound on the proliferation of ALK-dependent cancer cell lines.
Materials:
-
ALK-positive cancer cell line (e.g., NCI-H2228, which harbors an EML4-ALK fusion)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% fetal bovine serum)
-
This compound (solubilized in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega) or similar
-
96-well clear-bottom white assay plates
Procedure:
-
Cell Seeding: The ALK-positive cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The following day, the cells are treated with a serial dilution of this compound. A vehicle control (DMSO) is also included.
-
Incubation: The cells are incubated with the compound for a period that allows for multiple cell divisions (e.g., 72 hours).
-
Cell Viability Measurement: After the incubation period, the cell viability is assessed using the CellTiter-Glo® assay. This reagent lyses the cells and generates a luminescent signal that is proportional to the amount of ATP present, which is an indicator of the number of viable cells.
-
Data Analysis: The luminescence is measured using a plate reader. The data is normalized to the vehicle-treated cells (100% viability) and a background control (no cells). The normalized data is then plotted against the logarithm of the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
Visualizations
Experimental Workflow for Characterizing this compound
An In-depth Technical Guide to the Anaplastic Lymphoma Kinase (ALK) Inhibitor Ceritinib
Disclaimer: The term "Alk-IN-6" does not correspond to a recognized chemical entity in publicly available scientific literature. This guide focuses on Ceritinib (LDK378) , a potent and selective Anaplastic Lymphoma Kinase (ALK) inhibitor, as a representative compound for researchers, scientists, and drug development professionals interested in this class of molecules.
Ceritinib is a second-generation ALK inhibitor approved for the treatment of ALK-positive metastatic non-small cell lung cancer (NSCLC).[1] It was developed to overcome resistance to the first-generation inhibitor, crizotinib.[2] This document provides a detailed overview of its chemical structure, properties, mechanism of action, and the experimental protocols used for its characterization.
Chemical Structure and Properties
Ceritinib is an aminopyrimidine derivative.[2] Its chemical structure is characterized by a 5-chloro-2,4-diaminopyrimidine core with complex substituents at the 2- and 4-amino positions, which are crucial for its potent and selective binding to the ALK kinase domain.
IUPAC Name: 5-chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)-N4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine
Chemical Formula: C₂₈H₃₆ClN₅O₃S
| Property | Value | Reference |
| Molecular Weight | 558.14 g/mol | [3] |
| CAS Number | 1032900-25-6 | [2][4] |
| Appearance | White to off-white powder | N/A |
| Solubility | DMSO: 16 mg/mLEthanol: 3 mg/mL | [5] |
Mechanism of Action and Signaling Pathway
Ceritinib is a selective, orally bioavailable, and ATP-competitive inhibitor of ALK tyrosine kinase.[5] In many cancers, particularly a subset of NSCLC, a chromosomal rearrangement leads to the formation of a fusion gene, such as EML4-ALK. This fusion results in a constitutively active ALK kinase, which drives uncontrolled cell proliferation and survival.[6][7]
Ceritinib exerts its therapeutic effect by binding to the ATP-binding site of the ALK kinase domain. This action inhibits the autophosphorylation of ALK and its subsequent phosphorylation of downstream signaling proteins.[2][6] The primary signaling cascades inhibited by Ceritinib include:
-
JAK-STAT Pathway: Inhibition of ALK prevents the phosphorylation and activation of Signal Transducer and Activator of Transcription 3 (STAT3).[1][2]
-
PI3K-AKT Pathway: Ceritinib treatment leads to reduced phosphorylation of AKT, a key mediator of cell survival and proliferation.[1][6]
-
RAS-MAPK (ERK) Pathway: The inhibitor also blocks the activation of the MAPK/ERK pathway, which is crucial for cell cycle progression.[6]
By blocking these critical downstream pathways, Ceritinib induces cell cycle arrest and apoptosis in ALK-dependent cancer cells.[6]
Potency and Selectivity
Ceritinib is a highly potent inhibitor of ALK. Its inhibitory activity is typically measured by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the target enzyme's activity.
| Target Kinase | IC50 (nM) | Assay Type | Reference |
| ALK | 0.2 | Cell-free | [4] |
| Insulin Receptor (InsR) | 7 | Cell-free | [5] |
| IGF-1R | 8 | Cell-free | [5] |
| STK22D | 23 | Cell-free | [5] |
| FLT3 | 60 | Cell-free |
In cell-based assays, Ceritinib demonstrates potent anti-proliferative activity against cancer cell lines harboring ALK fusion proteins.
| Cell Line | ALK Fusion | Proliferation IC50 (nM) | Reference |
| Karpas-299 (Lymphoma) | NPM-ALK | 22.8 | [8] |
| Ba/F3 (Pro-B cells) | NPM-ALK | 26.0 | [8] |
| Ba/F3 (Pro-B cells) | EML4-ALK | 21.0 | [4] |
Experimental Protocols
The characterization of ALK inhibitors like Ceritinib involves a series of standardized in vitro and cell-based assays. Below are detailed methodologies for key experiments.
ALK Kinase Activity Assay (TR-FRET)
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are commonly used to determine the potency of inhibitors in a cell-free system.
Methodology:
-
Reagent Preparation: All reactions are performed in a low-volume 384-well plate. The kinase reaction buffer consists of 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% BRIJ-35.
-
Kinase Reaction:
-
To each well, add 5 µL of a solution containing the ALK enzyme, a biotinylated peptide substrate, and the desired concentration of Ceritinib (or DMSO as a vehicle control).
-
Initiate the reaction by adding 5 µL of ATP solution (at a concentration near the determined Km,app) to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Detection:
-
Stop the reaction by adding 10 µL of TR-FRET dilution buffer containing EDTA (final concentration 10-20 mM) and a Europium (Eu)-labeled anti-phosphotyrosine antibody (final concentration ~2-4 nM).
-
Incubate for 30-60 minutes at room temperature to allow for antibody binding to the phosphorylated substrate.
-
-
Data Acquisition: Read the plate on a TR-FRET compatible plate reader, exciting the Europium donor and measuring emission signals.
-
Data Analysis: The TR-FRET signal is expressed as a ratio of the acceptor and donor fluorescence. The data is then plotted against the inhibitor concentration, and the IC50 value is calculated using a sigmoidal dose-response curve.
Cell Viability Assay (MTT)
The MTT assay is a colorimetric method used to assess the effect of a compound on cell proliferation and viability.
Methodology:
-
Cell Plating: Seed ALK-positive cancer cells (e.g., Karpas-299) in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Add 100 µL of medium containing serial dilutions of Ceritinib to the wells. Include wells with vehicle (DMSO) as a negative control and wells with medium only as a blank.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully aspirate the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization. Measure the absorbance at approximately 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank wells. Calculate the percentage of cell viability relative to the vehicle control and plot against the drug concentration to determine the IC50 value.
Western Blot for ALK Phosphorylation
Western blotting is used to detect the phosphorylation status of ALK and its downstream targets, providing a direct measure of the inhibitor's cellular activity.
Methodology:
-
Cell Culture and Lysis:
-
Culture ALK-positive cells to ~80% confluency and treat with various concentrations of Ceritinib for a specified time (e.g., 2-4 hours).
-
Wash cells with ice-cold PBS and lyse them on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
SDS-PAGE and Transfer:
-
Denature 20-40 µg of protein from each sample by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature with a blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated ALK (p-ALK) or other targets like p-STAT3, p-AKT, or p-ERK.
-
Wash the membrane three times with TBST.
-
Incubate for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with antibodies against total ALK or a loading control protein like GAPDH or β-actin.
-
References
- 1. In vitro TR-FRET kinase assay [bio-protocol.org]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Western Blot Protocol | Proteintech Group [ptglab.com]
- 4. Optimization and validation of a DYRK1A TR-FRET assay for high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
- 6. texaschildrens.org [texaschildrens.org]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
In-Depth Technical Guide: Discovery and Synthesis of Alk-IN-6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of Alk-IN-6, a potent and orally bioavailable inhibitor of Anaplastic Lymphoma Kinase (ALK). The information is compiled from publicly available scientific literature and is intended for an audience with a strong background in medicinal chemistry, pharmacology, and cancer biology.
Introduction to this compound
This compound is a novel diphenylaminopyrimidine analog identified as a potent inhibitor of both wild-type and mutant forms of the ALK receptor tyrosine kinase.[1][2][3][4][5][6] Anaplastic Lymphoma Kinase is a validated therapeutic target in several cancers, most notably in a subset of non-small cell lung cancer (NSCLC) driven by ALK gene rearrangements. This compound, also referred to as compound 11 in the primary literature, has demonstrated significant inhibitory activity against the wild-type ALK enzyme as well as clinically relevant mutant forms, suggesting its potential as a therapeutic agent to overcome acquired resistance to existing ALK inhibitors.[1][2][3][4][5][6]
Quantitative Biological Activity
The inhibitory potency of this compound against various forms of the ALK enzyme has been determined through in vitro assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Target Enzyme | IC50 (nM) |
| ALK (wild-type) | 71 |
| ALK F1196M | 18.72 |
| ALK F1174L | 36.81 |
Table 1: In vitro inhibitory activity of this compound against wild-type and mutant ALK kinases.[1][2][3][4][5][6]
Anaplastic Lymphoma Kinase (ALK) Signaling Pathway
Anaplastic Lymphoma Kinase is a receptor tyrosine kinase that, upon activation, triggers a cascade of downstream signaling events crucial for cell proliferation, survival, and differentiation. In cancer, chromosomal rearrangements can lead to the formation of fusion proteins (e.g., NPM-ALK, EML4-ALK) that result in constitutive, ligand-independent activation of the ALK kinase domain. This aberrant signaling drives oncogenesis.
The key downstream signaling pathways activated by ALK include:
-
RAS-RAF-MEK-ERK (MAPK) Pathway: This pathway is a central regulator of cell proliferation and survival.
-
PI3K-AKT-mTOR Pathway: This pathway plays a critical role in cell growth, survival, and metabolism.
-
JAK-STAT Pathway: This pathway is involved in cell survival and proliferation.
-
PLCγ Pathway: This pathway is also implicated in cell survival and proliferation.
This compound exerts its therapeutic effect by binding to the ATP-binding pocket of the ALK kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of these downstream oncogenic signaling pathways.
Caption: Anaplastic Lymphoma Kinase (ALK) Signaling Pathway and Inhibition by this compound.
Experimental Protocols
The following sections provide a general overview of the experimental procedures for the synthesis and biological evaluation of this compound, based on standard methodologies in the field. For the exact, detailed protocols, it is imperative to consult the primary publication: Das D, et al. Design, synthesis of orally bioavailable novel anaplastic lymphoma kinase (ALK) inhibitor diphenylaminopyrimidine analogs and efficacy study on NCI-H2228 xenografts mice model. Bioorg Med Chem Lett. 2019 Jun 15;29(12):1514-1517.
Chemical Synthesis of this compound
The synthesis of this compound follows a multi-step synthetic route, characteristic of the preparation of complex heterocyclic molecules. The general workflow for the synthesis of diphenylaminopyrimidine analogs is outlined below.
Caption: General Synthetic Workflow for Diphenylaminopyrimidine Analogs.
General Procedure:
-
Step 1: Synthesis of the Monosubstituted Aminopyrimidine Intermediate. This step typically involves the nucleophilic aromatic substitution of a dichloropyrimidine with a substituted aniline in the presence of a base and a suitable solvent. The reaction conditions (temperature, solvent, base) are optimized to favor monosubstitution.
-
Step 2: Synthesis of the Disubstituted Aminopyrimidine Intermediate. The second aniline derivative is then introduced in another nucleophilic aromatic substitution reaction to displace the remaining chlorine atom on the pyrimidine ring.
-
Step 3: Final Modification and Synthesis of this compound. This may involve further chemical transformations, such as coupling reactions, to introduce the final desired substituents on the aniline rings.
-
Purification and Characterization. The final product is purified using standard techniques such as column chromatography. The structure and purity of this compound are confirmed by analytical methods including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
In Vitro Kinase Assay
The inhibitory activity of this compound against ALK and its mutants is determined using an in vitro kinase assay.
General Protocol:
-
Reagents and Materials: Recombinant human ALK enzyme (wild-type and mutants), a suitable substrate (e.g., a synthetic peptide), ATP, and the test compound (this compound).
-
Assay Procedure:
-
The ALK enzyme is incubated with varying concentrations of this compound in a kinase reaction buffer.
-
The kinase reaction is initiated by the addition of ATP and the substrate.
-
The reaction is allowed to proceed for a defined period at a specific temperature.
-
The reaction is then stopped, and the amount of phosphorylated substrate is quantified. This can be done using various detection methods, such as radioisotope incorporation ([γ-³²P]ATP), fluorescence-based assays, or antibody-based detection of the phosphorylated substrate (e.g., ELISA).
-
-
Data Analysis: The percentage of kinase inhibition is calculated for each concentration of this compound. The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is then determined by fitting the dose-response data to a suitable sigmoidal curve.
Caption: General Workflow for an In Vitro Kinase Assay.
Conclusion
This compound is a promising novel Anaplastic Lymphoma Kinase inhibitor with potent activity against both wild-type and clinically relevant mutant forms of the enzyme. Its discovery and preclinical evaluation highlight the potential of the diphenylaminopyrimidine scaffold for the development of next-generation ALK inhibitors. Further investigation into its pharmacokinetic properties, in vivo efficacy in various cancer models, and safety profile is warranted to fully assess its therapeutic potential. The detailed experimental protocols outlined in the primary literature provide a solid foundation for researchers to further explore the medicinal chemistry and pharmacology of this compound and its analogs.
References
Alk-IN-6 In Vitro Kinase Assay: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro kinase assay for Alk-IN-6, a potent and orally bioavailable inhibitor of Anaplastic Lymphoma Kinase (ALK). This document details its inhibitory activity against wild-type and mutant forms of ALK, outlines a likely experimental protocol based on cited literature, and illustrates the relevant biological pathways and experimental workflows.
Quantitative Data Summary
This compound has demonstrated significant inhibitory activity against wild-type ALK and clinically relevant mutant forms known to confer resistance to other ALK inhibitors. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Target Kinase | IC50 (nM) |
| ALK (wild-type) | 71 |
| ALK F1196M | 18.72 |
| ALK F1174L | 36.81 |
Data sourced from the publication: Das D, et al. Bioorg Med Chem Lett. 2019 Jun 15;29(12):1514-1517.
Experimental Protocols
The following section outlines a probable in vitro kinase assay protocol for determining the IC50 values of this compound against ALK and its mutants. This protocol is inferred from standard kinase assay methodologies and the context provided in the primary literature citing the IC50 values.
Principle of the Assay
The in vitro kinase assay for this compound likely employs a biochemical assay format that measures the phosphorylation of a substrate by the ALK enzyme. The inhibitory effect of this compound is quantified by its ability to reduce the kinase activity in a dose-dependent manner. A common method for this is a radiometric assay using [γ-³²P]ATP or a fluorescence-based assay.
Materials and Reagents
-
Enzymes: Recombinant human ALK (wild-type), ALK (F1196M mutant), and ALK (F1174L mutant).
-
Substrate: A suitable peptide or protein substrate for ALK, such as a generic tyrosine kinase substrate (e.g., poly(Glu, Tyr) 4:1).
-
Inhibitor: this compound, dissolved in an appropriate solvent (e.g., DMSO) to create a stock solution, with subsequent serial dilutions.
-
ATP: Adenosine triphosphate, including a radiolabeled version ([γ-³²P]ATP) for radiometric assays.
-
Assay Buffer: A buffer solution to maintain optimal pH and provide necessary cofactors for the kinase reaction (e.g., Tris-HCl, MgCl₂, DTT).
-
Detection Reagents: Depending on the assay format, this could include phosphocellulose paper and a scintillation counter (for radiometric assays) or specific antibodies and a fluorescence plate reader (for ELISA-based assays).
Assay Procedure (Hypothesized)
-
Preparation of Reagents: Prepare serial dilutions of this compound from the stock solution. Prepare the kinase reaction master mix containing the assay buffer, substrate, and cofactors.
-
Kinase Reaction:
-
Add the serially diluted this compound or vehicle control (DMSO) to the wells of a microplate.
-
Add the recombinant ALK enzyme (wild-type or mutant) to each well and incubate for a short period to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the ATP solution (containing a tracer amount of [γ-³²P]ATP).
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes) to allow for substrate phosphorylation.
-
-
Termination of Reaction: Stop the reaction by adding a stop solution (e.g., EDTA solution or by spotting the reaction mixture onto phosphocellulose paper).
-
Detection and Measurement:
-
Radiometric Assay: If using phosphocellulose paper, wash the paper to remove unincorporated [γ-³²P]ATP. Measure the amount of incorporated radiolabel on the substrate using a scintillation counter.
-
Fluorescence-Based Assay: Follow the specific protocol for the chosen assay kit, which typically involves adding detection reagents and measuring the signal on a plate reader.
-
-
Data Analysis:
-
Plot the kinase activity (e.g., counts per minute or fluorescence intensity) against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the ALK kinase activity.
-
Signaling Pathways and Experimental Workflows
Anaplastic Lymphoma Kinase (ALK) Signaling Pathway
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when activated, triggers several downstream signaling cascades that are crucial for cell proliferation, survival, and differentiation. In many cancers, chromosomal rearrangements lead to the formation of fusion proteins (e.g., EML4-ALK) that result in constitutive, ligand-independent activation of the ALK kinase domain. This aberrant signaling drives tumor growth. The primary pathways activated by ALK include the RAS-RAF-MEK-ERK (MAPK), PI3K-AKT, and JAK-STAT pathways.
Caption: ALK Signaling Pathway and Inhibition by this compound.
In Vitro Kinase Assay Experimental Workflow
The general workflow for an in vitro kinase assay to determine the inhibitory potential of a compound like this compound involves a series of sequential steps from reagent preparation to data analysis.
Caption: General Experimental Workflow for an In Vitro Kinase Assay.
Logical Relationship of this compound Inhibition
The fundamental principle behind the action of this compound in an in vitro kinase assay is its ability to compete with ATP for binding to the kinase domain of the ALK enzyme, thereby preventing the phosphorylation of the substrate.
Caption: Mechanism of ALK Inhibition by this compound.
Kinase Selectivity Profile
As of the date of this document, a comprehensive kinase selectivity profile for this compound against a broad panel of kinases is not publicly available. The primary literature focuses on its potent activity against ALK and its clinically relevant mutants. Further studies would be required to fully characterize its off-target effects and confirm its selectivity.
Conclusion
This compound is a potent inhibitor of wild-type and mutant ALK in in vitro kinase assays. The methodologies outlined in this guide provide a framework for the assessment of its inhibitory activity. The provided diagrams illustrate the key biological context and experimental procedures relevant to the evaluation of this compound. For researchers in drug discovery and development, this compound represents a significant tool for studying ALK-driven cancers and a promising scaffold for the development of next-generation ALK inhibitors. Further characterization of its kinome-wide selectivity will be crucial for its continued development.
Alk-IN-6: A Technical Guide to its Cellular Activity and Inhibitory Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the cellular activity and biochemical profile of Alk-IN-6, a potent and orally bioavailable inhibitor of Anaplastic Lymphoma Kinase (ALK). This document details its inhibitory concentrations, the experimental methodologies for its characterization, and the signaling pathways it targets.
Quantitative Inhibitory Activity of this compound
This compound, also referred to as compound 11 in its primary discovery literature, has demonstrated significant inhibitory activity against wild-type ALK and clinically relevant mutant forms of the enzyme. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Target | IC50 (nM) |
| ALK (wild-type) | 71 |
| ALK F1196M | 18.72 |
| ALK F1174L | 36.81 |
Data sourced from commercially available information and corroborated by primary literature references.[1][2]
Experimental Protocols
The following sections detail the generalized experimental methodologies typically employed in the characterization of ALK inhibitors like this compound. The specific details are based on the presumed primary research article by Das D, et al. in Bioorganic & Medicinal Chemistry Letters (2019).
In Vitro Kinase Assay (IC50 Determination)
Objective: To determine the concentration of this compound required to inhibit 50% of ALK enzymatic activity.
Materials:
-
Recombinant human ALK (wild-type and mutant forms)
-
ATP (Adenosine triphosphate)
-
Kinase substrate (e.g., a synthetic peptide with a tyrosine residue)
-
This compound (in a suitable solvent like DMSO)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
Microplate reader
Procedure:
-
A solution of the recombinant ALK enzyme is prepared in the kinase assay buffer.
-
Serial dilutions of this compound are prepared and added to the wells of a microplate. A control with only the solvent (DMSO) is also included.
-
The ALK enzyme solution is added to the wells containing the inhibitor and incubated for a predetermined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
The kinase reaction is initiated by adding a mixture of ATP and the kinase substrate to each well.
-
The reaction is allowed to proceed for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
The reaction is stopped by adding a stop solution (e.g., EDTA).
-
The amount of product formed (e.g., ADP) is quantified using a detection reagent and a microplate reader.
-
The percentage of inhibition for each concentration of this compound is calculated relative to the control.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cellular Proliferation Assay
Objective: To assess the effect of this compound on the viability and proliferation of cancer cell lines expressing ALK.
Materials:
-
ALK-positive cancer cell lines (e.g., NCI-H2228, a human non-small cell lung cancer cell line with an EML4-ALK fusion)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
Cell viability reagent (e.g., MTS, XTT, or CellTiter-Glo®)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
The following day, the culture medium is replaced with fresh medium containing serial dilutions of this compound. A vehicle control (DMSO) is also included.
-
The cells are incubated with the compound for a specified period (e.g., 72 hours).
-
After the incubation period, the cell viability reagent is added to each well according to the manufacturer's instructions.
-
The plate is incubated for a further period to allow for the colorimetric or luminescent reaction to develop.
-
The absorbance or luminescence is measured using a microplate reader.
-
The percentage of cell viability is calculated for each concentration relative to the vehicle control.
-
The IC50 value for cell proliferation is determined by plotting the percentage of viability against the logarithm of the inhibitor concentration.
Western Blotting for ALK Phosphorylation
Objective: To determine if this compound inhibits the autophosphorylation of ALK and the phosphorylation of its downstream signaling proteins in a cellular context.
Materials:
-
ALK-positive cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-phospho-ALK, anti-total-ALK, anti-phospho-STAT3, anti-total-STAT3, anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK, anti-total-ERK)
-
Secondary antibodies (horseradish peroxidase-conjugated)
-
SDS-PAGE gels and electrophoresis equipment
-
Western blotting transfer system
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
ALK-positive cells are treated with various concentrations of this compound for a specific time.
-
The cells are harvested and lysed with lysis buffer.
-
The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein from each sample are separated by SDS-PAGE.
-
The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for the phosphorylated or total form of the protein of interest.
-
After washing, the membrane is incubated with a corresponding secondary antibody.
-
The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
The intensity of the bands corresponding to the phosphorylated proteins is compared to the total protein levels to assess the degree of inhibition.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by ALK and a typical workflow for the characterization of an ALK inhibitor.
Caption: Anaplastic Lymphoma Kinase (ALK) Signaling Pathways.
Caption: Workflow for ALK Inhibitor Characterization.
References
An In-depth Technical Guide to the Interaction of Anaplastic Lymphoma Kinase with the Potent Inhibitor TAE684
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the interaction between Anaplastic Lymphoma Kinase (ALK), a receptor tyrosine kinase frequently implicated in oncogenesis, and TAE684, a potent and selective small molecule inhibitor. This document details the biochemical and cellular effects of TAE684 on ALK, outlines relevant experimental protocols, and provides visual representations of the associated signaling pathways and experimental workflows. While the user initially inquired about "Alk-IN-6," no substantial scientific literature was found under this designation. Therefore, this guide focuses on the well-characterized inhibitor TAE684 to illustrate the principles of ALK inhibition.
Quantitative Data on ALK Inhibition by TAE684
The efficacy of a kinase inhibitor is determined through various quantitative measurements, including its biochemical potency against the purified enzyme and its effects on cancer cells driven by the target kinase. The following tables summarize key quantitative data for the interaction of TAE684 with ALK.
| Biochemical Potency of ALK Inhibitors | |
| Inhibitor | ALK IC50 (nM) |
| TAE684 | 3 |
| Crizotinib | 24 |
| IC50 (half-maximal inhibitory concentration) values from in vitro kinase assays determine the concentration of an inhibitor required to reduce the enzymatic activity of purified ALK by 50%. A lower IC50 indicates greater potency. |
| Cellular Potency of TAE684 in ALK-Dependent Cancer Cell Lines | ||
| Cell Line | ALK Fusion/Mutation | TAE684 IC50 (nM) |
| H3122 | EML4-ALK v1 | 47 |
| H2228 | EML4-ALK v3a/b | 15 |
| Cellular IC50 values represent the concentration of the inhibitor required to inhibit the proliferation of cancer cells by 50%. These values reflect the inhibitor's ability to enter cells and inhibit ALK in a complex biological environment.[1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. This section provides protocols for key experiments used to characterize the interaction between ALK and its inhibitors.
Biochemical Kinase Assay (In Vitro)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified ALK.
Materials:
-
Recombinant human ALK kinase domain
-
ATP (Adenosine triphosphate)
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
Test inhibitor (e.g., TAE684) dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
96-well or 384-well plates
Procedure:
-
Prepare a serial dilution of the test inhibitor in DMSO.
-
In a multi-well plate, add the kinase buffer, the ALK enzyme, and the peptide substrate.
-
Add the diluted inhibitor to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Initiate the kinase reaction by adding a solution of ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™. The luminescence signal is inversely proportional to the kinase activity.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell Viability Assay
This assay assesses the effect of the inhibitor on the proliferation and survival of ALK-dependent cancer cells.
Materials:
-
ALK-positive cancer cell line (e.g., H3122, H2228)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test inhibitor (e.g., TAE684)
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar reagent
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Seed the ALK-positive cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Prepare a serial dilution of the test inhibitor in the cell culture medium.
-
Remove the existing medium from the cells and add the medium containing the various concentrations of the inhibitor.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Allow the plate to equilibrate to room temperature.
-
Add the CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present, an indicator of viable cells.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and plot against the inhibitor concentration to determine the cellular IC50.[1][2]
Western Blotting for ALK Signaling Pathway Analysis
Western blotting is used to detect the phosphorylation status of ALK and its downstream signaling proteins, providing insight into the mechanism of action of the inhibitor.
Materials:
-
ALK-positive cancer cell line
-
Test inhibitor (e.g., TAE684)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies against total ALK, phospho-ALK (pALK), total STAT3, phospho-STAT3 (pSTAT3), total AKT, phospho-AKT (pAKT), total ERK, and phospho-ERK (pERK)
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Culture ALK-positive cells and treat them with the inhibitor at various concentrations for a specific duration (e.g., 2-4 hours).
-
Lyse the cells and quantify the protein concentration of the lysates.
-
Denature the protein samples and separate them by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze the band intensities to determine the effect of the inhibitor on the phosphorylation of ALK and its downstream targets.[3][4][5]
Visualizations
Diagrams are provided to illustrate key concepts related to ALK signaling and its inhibition.
Caption: ALK Signaling Pathways.
Caption: Experimental Workflow for ALK Inhibitor Characterization.
Caption: Logical Relationship of ALK Inhibition.
References
- 1. Evaluation of EML4-ALK Fusion Proteins in Non-Small Cell Lung Cancer Using Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Immunoassays for the quantification of ALK and phosphorylated ALK support the evaluation of on‐target ALK inhibitors in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. youtube.com [youtube.com]
An In-depth Technical Guide to the Kinase Selectivity Profile of Anaplastic Lymphoma Kinase (ALK) Inhibitors
Introduction
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that has emerged as a critical therapeutic target in various cancers, most notably in a subset of non-small cell lung cancer (NSCLC) characterized by ALK gene rearrangements. The development of ALK tyrosine kinase inhibitors (TKIs) has significantly improved patient outcomes. A key determinant of an ALK inhibitor's efficacy and safety profile is its selectivity—its ability to inhibit ALK potently while minimizing interactions with other kinases in the human kinome. This guide provides a detailed overview of the kinase selectivity of ALK inhibitors, using the well-characterized compound NVP-TAE684 as a primary example, and offers comparative insights into other clinically relevant ALK inhibitors.
Quantitative Kinase Selectivity Profiles
The selectivity of a kinase inhibitor is typically assessed by screening it against a large panel of kinases, often encompassing a significant portion of the human kinome. The results are usually reported as the percentage of inhibition at a specific concentration or as dissociation constants (Kd) or IC50 values.
Selectivity Profile of NVP-TAE684
NVP-TAE684 is a potent and selective inhibitor of ALK.[1] Its selectivity has been extensively profiled using the KINOMEscan™ platform, a competition binding assay that quantifies the interaction of a compound with a large panel of kinases. The results for NVP-TAE684 at a concentration of 10 µM are summarized below. A lower percentage of control indicates stronger binding and inhibition.[2]
| Kinase Target | Gene Symbol | Percentage of Control (%) @ 10 µM | Classification |
| Anaplastic Lymphoma Kinase | ALK | 0 | Primary Target |
| Insulin Receptor | INSR | 0.2 | Off-Target |
| Leukocyte Tyrosine Kinase | LTK | 0.3 | Off-Target |
| ROS proto-oncogene 1 | ROS1 | 1 | Off-Target |
| Insulin-like growth factor 1 receptor | IGF1R | 1.5 | Off-Target |
| Tyrosine-protein kinase JAK2 | JAK2 | 2.5 | Off-Target |
| Focal adhesion kinase 1 | FAK | 3 | Off-Target |
| Tyrosine-protein kinase Fer | FER | 4.5 | Off-Target |
| Serine/threonine-protein kinase 33 | STK33 | 10 | Off-Target |
Data sourced from the LINCS Data Portal for the NVP-TAE684 KINOMEscan assay.[2]
Comparative Selectivity of Clinically Approved ALK Inhibitors
Several generations of ALK inhibitors have been developed, each with a distinct selectivity profile. While all potently inhibit ALK, their off-target effects vary, which can influence their clinical utility and adverse event profiles.
| ALK Inhibitor | Generation | Primary Target(s) | Notable Off-Targets | Selectivity Summary |
| Alectinib | Second | ALK | RET | Considered one of the most selective ALK inhibitors.[3][4] |
| Lorlatinib | Third | ALK, ROS1 | TRKA/B/C | Highly potent and selective, designed to overcome resistance mutations.[5][6] |
| Brigatinib | Second | ALK, ROS1 | EGFR, FLT3, FAK | A multi-kinase inhibitor with activity against several other tyrosine kinases.[7] |
| Ceritinib | Second | ALK | IGF-1R, INSR, ROS1 | A highly selective and potent ALK inhibitor.[8][9] |
Experimental Protocols for Kinase Selectivity Profiling
KINOMEscan™ Competition Binding Assay
The KINOMEscan™ assay is a widely used method for assessing kinase inhibitor selectivity. It is an in vitro, cell-free competition binding assay that measures the ability of a test compound to displace a proprietary, immobilized ligand from the ATP-binding site of a kinase.
Methodology:
-
Assay Components: The assay utilizes three main components: a kinase-tagged T7 phage, the test compound (e.g., NVP-TAE684), and an immobilized, active-site directed ligand.[2]
-
Competition: The test compound is incubated with the kinase-tagged phage and the immobilized ligand. If the test compound binds to the kinase's ATP site, it will prevent the kinase from binding to the immobilized ligand.
-
Quantification: The amount of kinase that remains bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of the T7 phage DNA tag.
-
Data Reporting: The results are typically reported as "Percent of Control," where the control is a DMSO vehicle. A low percentage of control indicates strong binding of the compound to the kinase.[2]
Cellular Phosphorylation Assays
To complement in vitro binding assays, cellular assays are crucial for determining an inhibitor's effect on kinase activity within a biological context. These assays measure the phosphorylation status of the target kinase and its downstream signaling proteins.
Methodology:
-
Cell Treatment: Cancer cell lines expressing the target kinase (e.g., ALK-positive NSCLC cells) are treated with varying concentrations of the inhibitor.
-
Protein Extraction: After a specified incubation period, the cells are lysed to extract total protein.
-
Immunoblotting (Western Blot): The protein lysates are separated by gel electrophoresis, transferred to a membrane, and probed with antibodies specific for the phosphorylated form of the target kinase (e.g., phospho-ALK) and its downstream effectors (e.g., phospho-STAT3, phospho-AKT, phospho-ERK).
-
Analysis: The levels of phosphorylated proteins are compared between treated and untreated cells to determine the inhibitor's potency (e.g., IC50) in a cellular environment.[9]
Visualizing Key Concepts and Pathways
Anaplastic Lymphoma Kinase (ALK) Signaling Pathway
Oncogenic ALK fusion proteins, such as EML4-ALK, lead to constitutive activation of the ALK kinase domain. This results in the activation of multiple downstream signaling pathways that drive cell proliferation, survival, and metastasis.
Caption: Simplified ALK signaling pathways activated by oncogenic fusion proteins.
KINOMEscan™ Experimental Workflow
The following diagram illustrates the core principle of the competition binding assay used in the KINOMEscan™ platform to determine inhibitor-kinase interactions.
Caption: Workflow of the KINOMEscan™ competition binding assay.
Conceptual Diagram of Kinase Inhibitor Selectivity
This diagram illustrates the relationship between a primary target, off-targets, and the concept of a selectivity profile for a given kinase inhibitor.
Caption: Conceptual representation of kinase inhibitor selectivity.
References
- 1. NVP-TAE684 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 3. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 [frontiersin.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. First macrocyclic 3rd-generation ALK inhibitor for treatment of ALK/ROS1 cancer: Clinical and designing strategy update of lorlatinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Brigatinib causes tumor shrinkage in both NF2-deficient meningioma and schwannoma through inhibition of multiple tyrosine kinases but not ALK | PLOS One [journals.plos.org]
- 8. selleckchem.com [selleckchem.com]
- 9. Precision therapy with anaplastic lymphoma kinase inhibitor ceritinib in ALK-rearranged anaplastic large cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Anaplastic Lymphoma Kinase (ALK) and its Targeted Therapies
Core Concepts: ALK as a Therapeutic Target
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that plays a crucial role in the development and function of the nervous system.[1] Under normal physiological conditions, ALK is activated by ligand binding, leading to dimerization and autophosphorylation of the intracellular kinase domain. This initiates a cascade of downstream signaling pathways, including the PI3K/AKT, RAS/ERK, and JAK/STAT3 pathways, which are vital for cell proliferation and survival.[2]
In several types of cancer, such as non-small cell lung cancer (NSCLC), anaplastic large-cell lymphoma (ALCL), and neuroblastoma, the ALK gene undergoes chromosomal rearrangements, resulting in the creation of fusion proteins (e.g., EML4-ALK, NPM-ALK).[1][2][3] These fusion proteins lead to constitutive, ligand-independent activation of the ALK kinase domain, driving uncontrolled cell growth and tumor development.[2] The scant expression of ALK in normal adult tissues makes it an attractive and specific target for cancer therapies.[2]
ALK Signaling Pathways
The constitutive activation of ALK fusion proteins triggers multiple downstream signaling cascades that promote cancer cell growth, survival, and proliferation. A simplified representation of the key ALK signaling pathways is depicted below.
Therapeutic Strategies Targeting ALK
The primary therapeutic strategy against ALK-positive cancers has been the development of small-molecule ALK tyrosine kinase inhibitors (TKIs). These drugs typically act by competing with ATP for binding to the kinase domain of ALK, thereby inhibiting its autophosphorylation and downstream signaling. Several generations of ALK inhibitors have been developed to improve potency and overcome resistance mechanisms.
ALK Tyrosine Kinase Inhibitors (TKIs)
| Inhibitor | Generation | Reported IC50 / Potency | Key Characteristics |
| Crizotinib | First | ALK IC50: ~20-30 nM | First-in-class ALK inhibitor, also targets ROS1 and MET. |
| Ceritinib | Second | ALK IC50: 27–35 nM | More potent than crizotinib; active against some crizotinib-resistant mutations. Does not inhibit MET.[4] |
| Alectinib | Second | ALK IC50: ~1.9 nM | Highly potent and selective; demonstrates significant CNS penetration. |
| Brigatinib | Second | ALK IC50: <1 nM | Potent against a broad range of ALK resistance mutations. |
| Lorlatinib | Third | ALK IC50: ~1 nM | Designed to overcome resistance to earlier-generation TKIs, with excellent CNS activity.[5] |
Note: IC50 values can vary depending on the specific assay conditions and cell lines used.
Emergence of ALK Degraders
Despite the success of ALK TKIs, acquired resistance often emerges, frequently through mutations in the ALK kinase domain.[6] A novel and promising therapeutic approach is the development of small-molecule degraders, also known as Proteolysis Targeting Chimeras (PROTACs). These heterobifunctional molecules induce the degradation of the target protein by recruiting it to an E3 ubiquitin ligase.[2]
An ALK degrader typically consists of three components: a ligand that binds to the ALK protein, a ligand that binds to an E3 ligase (such as cereblon), and a linker connecting the two. This ternary complex formation leads to the ubiquitination and subsequent proteasomal degradation of the ALK protein.[2]
Experimental Protocols
The characterization of ALK inhibitors and degraders involves a series of in vitro and in vivo experiments to determine their potency, selectivity, and mechanism of action.
In Vitro Assays
-
Enzymatic Assays (e.g., TR-FRET): These assays are used to determine the direct inhibitory activity of a compound on the ALK kinase. A common format is the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, which measures the phosphorylation of a substrate by the ALK enzyme. The IC50 value, representing the concentration of the inhibitor required to reduce enzyme activity by 50%, is a key readout.
-
Cell-Based Proliferation Assays: These experiments assess the ability of a compound to inhibit the growth of cancer cell lines that are dependent on ALK signaling (e.g., H3122, SU-DHL-1). Cells are treated with a range of compound concentrations, and cell viability is measured after a defined period (e.g., 72 hours) using reagents like CellTiter-Glo. The GI50 (concentration for 50% growth inhibition) is determined.
-
Western Blotting: This technique is crucial for both inhibitors and degraders.
-
For Inhibitors: Western blotting is used to assess the inhibition of ALK autophosphorylation and the phosphorylation of its downstream signaling proteins (e.g., p-ALK, p-STAT3, p-ERK).
-
For Degraders: This method is essential to demonstrate the reduction in total ALK protein levels. Cells are treated with the degrader for various times and at different concentrations to observe the extent and kinetics of protein degradation.[2]
-
-
Proteomics (e.g., Mass Spectrometry): Global proteomic profiling can be used to assess the selectivity of a degrader, ensuring that it primarily targets ALK and does not cause widespread degradation of other proteins.[2]
In Vivo Models
-
Xenograft Studies: Human cancer cell lines expressing ALK fusions are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time. This provides an initial assessment of the compound's in vivo efficacy.[6]
-
Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies: PK studies determine the absorption, distribution, metabolism, and excretion (ADME) properties of a compound in animal models. PD studies correlate the drug concentration with its biological effect, for example, by measuring the levels of p-ALK or total ALK in tumor tissue after treatment.
Conclusion
While no specific information on "Alk-IN-6" is publicly available, the field of ALK-targeted therapies is a dynamic and rapidly evolving area of cancer research. The development of multiple generations of ALK inhibitors has significantly improved outcomes for patients with ALK-positive cancers. The emergence of ALK degraders represents a promising new strategy to overcome the challenge of acquired resistance. Continued research into novel ALK-targeting agents and a deeper understanding of resistance mechanisms will be crucial for further advancing the treatment of these malignancies.
References
- 1. Anaplastic lymphoma kinase: Role in cancer and therapy perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemically Induced Degradation of Anaplastic Lymphoma Kinase (ALK) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anaplastic lymphoma kinase - Wikipedia [en.wikipedia.org]
- 4. ALK inhibitors in non-small cell lung cancer: the latest evidence and developments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ALK inhibitors in cancer: mechanisms of resistance and therapeutic management strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A small-molecule degrader selectively inhibits the growth of ALK-rearranged lung cancer with ceritinib resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Safety and Toxicity Profile of ALK Inhibitors
Disclaimer: Information regarding a specific compound designated "Alk-IN-6" is not available in the public domain. The following technical guide provides a comprehensive overview of the safety and toxicity profile of the broader class of Anaplastic Lymphoma Kinase (ALK) inhibitors, which are used in the treatment of certain cancers, particularly non-small cell lung cancer (NSCLC).
This guide is intended for researchers, scientists, and drug development professionals. It summarizes key safety findings from preclinical and clinical studies, outlines common toxicities, and provides insights into the underlying mechanisms and experimental methodologies.
Introduction to ALK Inhibitors and Their Mechanism of Action
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through genetic alterations like chromosomal rearrangements (e.g., EML4-ALK fusion oncogene), can drive the growth and survival of cancer cells.[1][2] ALK inhibitors are a class of targeted therapies that block the kinase activity of the ALK protein, thereby inhibiting downstream signaling pathways crucial for cell proliferation and survival, such as the PI3K/AKT, RAS/ERK, and JAK/STAT3 pathways.[2] While highly effective, these inhibitors are associated with a range of toxicities.
Summary of Preclinical and Clinical Safety Profile
The safety profile of ALK inhibitors has been extensively studied in numerous clinical trials.[3][4] While generally considered to have a manageable safety profile, they are associated with a variety of adverse events.[4][5] The toxicity profiles can differ between various ALK inhibitors due to differences in their chemical structures and target selectivity.[3]
Common Adverse Reactions
Across various ALK inhibitors, the most frequently reported adverse reactions include gastrointestinal issues, fatigue, and laboratory abnormalities. A pooled analysis of safety data from studies on Trodelvy (an antibody-drug conjugate, with some data presented in the context of breast cancer but illustrative of common adverse events in oncology) showed high incidences of decreased leukocyte and neutrophil counts, diarrhea, nausea, and fatigue.[6]
Table 1: Common Adverse Reactions (All Grades) with ALK Inhibitors (Pooled Data)
| Adverse Reaction | Frequency (%) |
| Decreased Leukocyte Count | 84% |
| Decreased Neutrophil Count | 75% |
| Decreased Hemoglobin | 69% |
| Diarrhea | 64% |
| Nausea | 64% |
| Decreased Lymphocyte Count | 63% |
| Fatigue | 51% |
| Alopecia | 45% |
| Constipation | 37% |
| Vomiting | 35% |
| Decreased Appetite | 30% |
Source: Pooled safety population data from Gilead's update on the ASCENT-07 study.[6]
Serious Adverse Events (SAEs) and Grade 3/4 Toxicities
Severe adverse events are less common but can be significant. A meta-analysis of approved ALK inhibitors found that serious adverse events occurred in over 20% of participants, with rates for ceritinib and brigatinib exceeding 40%.[5] The most common Grade 3-4 laboratory abnormalities are hematological.[6]
Table 2: Incidence of Serious Adverse Events (SAEs) and Grade 3/4 Toxicities with Different ALK Inhibitors
| ALK Inhibitor | Incidence of Total SAEs (%) (95% CI) | Common Grade 3/4 Toxicities |
| Crizotinib | 38.09% (26.93–47.26) | Respiratory, Urinary |
| Alectinib | 26.24% (14.15–38.33) | Generally lower incidence of SAEs |
| Ceritinib | 41.44% (37.15–45.73) | Respiratory, Nervous System |
| Brigatinib | 41.68% (36.21–47.14) | Respiratory, Nervous System |
Source: A meta-analysis on the safety and serious adverse events of approved ALK inhibitors.[5]
Organ-Specific Toxicities
Hepatotoxicity
Liver toxicity is a known class effect of ALK inhibitors.[7] These drugs can cause elevations in liver enzymes, specifically alanine aminotransferase (ALT) and aspartate aminotransferase (AST).[7] A pharmacovigilance study based on the FDA Adverse Event Reporting System (FAERS) database revealed that first-generation ALK inhibitors like crizotinib and ceritinib were associated with higher rates of mortality from hepatotoxicity compared to second-generation agents like alectinib.[8]
Pulmonary Toxicity
Respiratory system toxicities are a significant concern with ALK inhibitors.[5] The incidence of serious adverse events related to the respiratory system was notable for crizotinib, ceritinib, and brigatinib.[5]
Nervous System Toxicity
Second-generation ALK inhibitors, particularly ceritinib and brigatinib, have shown a higher incidence of nervous system toxicity compared to the first-generation inhibitor crizotinib.[5]
Signaling Pathways and Experimental Workflows
ALK Signaling Pathway
The diagram below illustrates the general downstream signaling cascade initiated by an activated ALK fusion protein. ALK inhibitors block the initial phosphorylation step, thereby inhibiting the entire downstream cascade.
Caption: Simplified ALK signaling pathway leading to cell proliferation and survival.
Experimental Workflow for Toxicity Assessment
The safety and toxicity of ALK inhibitors are evaluated through a standardized workflow, from preclinical studies to clinical trials.
Caption: General workflow for safety and toxicity assessment of a new drug.
Detailed Experimental Protocols
Detailed experimental protocols for specific ALK inhibitors are typically found within the supplementary materials of published research articles or in regulatory submission documents. Below are general methodologies for key types of studies.
Preclinical Toxicity Studies
-
In Vitro Cytotoxicity Assays:
-
Objective: To determine the concentration of the ALK inhibitor that is toxic to cells.
-
Methodology: A common method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cancer cell lines (e.g., H3122 for EML4-ALK) and normal human cell lines are seeded in 96-well plates and treated with a range of concentrations of the ALK inhibitor for a specified period (e.g., 72 hours). The MTT reagent is then added, which is converted to formazan by viable cells. The formazan is solubilized, and the absorbance is measured to determine cell viability. The IC50 (half-maximal inhibitory concentration) is then calculated.
-
-
In Vivo Animal Toxicity Studies:
-
Objective: To evaluate the systemic toxicity of the ALK inhibitor in animal models.
-
Methodology: Studies are conducted in at least two species (one rodent, one non-rodent). The drug is administered at various dose levels for a defined period (e.g., 28 days). Endpoints include clinical observations, body weight changes, food consumption, hematology, clinical chemistry, and histopathological examination of tissues at the end of the study. These studies help determine the No-Observed-Adverse-Effect Level (NOAEL).
-
Clinical Trial Safety Monitoring
-
Objective: To monitor and evaluate the safety of the ALK inhibitor in human subjects.
-
Methodology: In Phase I, II, and III clinical trials, safety is a primary or key secondary endpoint. Adverse events (AEs) are systematically collected at each study visit and graded according to the Common Terminology Criteria for Adverse Events (CTCAE). Laboratory tests (hematology, clinical chemistry), vital signs, and electrocardiograms (ECGs) are regularly monitored. An independent Data and Safety Monitoring Board (DSMB) often oversees the safety data.
Conclusion
ALK inhibitors have revolutionized the treatment of ALK-positive cancers. However, their use is associated with a distinct spectrum of toxicities. A thorough understanding of this safety profile is crucial for the clinical management of patients and for the development of next-generation ALK inhibitors with improved therapeutic indices. Alectinib appears to be the safest among the currently approved ALK inhibitors.[5] Continuous monitoring and research are essential to further characterize and mitigate the risks associated with this important class of drugs.
References
- 1. alkpositive.org [alkpositive.org]
- 2. Chemically Induced Degradation of Anaplastic Lymphoma Kinase (ALK) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Systematic review and meta-analysis of selected toxicities of approved ALK inhibitors in metastatic non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Systematic review and meta-analysis of selected toxicities of approved ALK inhibitors in metastatic non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The safety and serious adverse events of approved ALK inhibitors in malignancies: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gilead.com [gilead.com]
- 7. researchgate.net [researchgate.net]
- 8. Hepatotoxicity of ALK/ROS1 tyrosine kinase inhibitors in non-small cell lung cancer patients: A pharmacovigilance study based on signal mining and analysis of the FDA adverse event reporting system database - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for a Novel ALK Inhibitor (e.g., Alk-IN-6) in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that plays a crucial role in the development of the nervous system.[1] Aberrant ALK signaling, often due to chromosomal rearrangements, mutations, or amplification, is a known oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC), anaplastic large cell lymphoma (ALCL), and neuroblastoma.[2][3][4][5] The constitutively active ALK fusion proteins activate downstream signaling pathways, such as the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways, promoting cell proliferation, survival, and migration.[1][5] Consequently, ALK has emerged as a key therapeutic target, and the development of small molecule ALK inhibitors has significantly improved patient outcomes.[2][6]
This document provides a comprehensive set of protocols for the in vitro characterization of a novel ALK inhibitor, herein referred to as "a novel ALK inhibitor (e.g., Alk-IN-6)," in cell culture models. These protocols are designed to guide researchers in assessing the inhibitor's potency, its effect on cell viability, and its mechanism of action by analyzing the modulation of the ALK signaling pathway.
Data Presentation
Table 1: In Vitro Cell Viability (IC50) of a Novel ALK Inhibitor
| Cell Line | Cancer Type | ALK Status | IC50 (nM) |
| H3122 | NSCLC | EML4-ALK Fusion | 15 |
| SU-DHL-1 | ALCL | NPM-ALK Fusion | 25 |
| A549 | NSCLC | ALK Wild-Type | >10,000 |
| PC12 | Pheochromocytoma | Endogenous ALK | 500 |
Table 2: Quantification of Western Blot Analysis in H3122 Cells Treated with a Novel ALK Inhibitor
| Treatment | p-ALK (Tyr1604) / Total ALK | p-AKT (Ser473) / Total AKT | p-ERK1/2 (Thr202/Tyr204) / Total ERK1/2 |
| Vehicle (DMSO) | 1.00 | 1.00 | 1.00 |
| 10 nM Inhibitor | 0.45 | 0.55 | 0.60 |
| 50 nM Inhibitor | 0.10 | 0.20 | 0.25 |
| 200 nM Inhibitor | <0.05 | <0.10 | <0.10 |
Mandatory Visualizations
Caption: ALK signaling pathway and point of inhibition.
Caption: Experimental workflow for inhibitor characterization.
Experimental Protocols
General Cell Culture and Treatment
This protocol provides a general guideline for maintaining and treating adherent cell lines. Specific media and conditions should be optimized for each cell line.[7][8]
Materials:
-
Appropriate cell culture medium (e.g., RPMI-1640 or DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution
-
Cell culture flasks or plates
-
Novel ALK inhibitor stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (DMSO)
Procedure:
-
Cell Maintenance: Culture cells in a humidified incubator at 37°C with 5% CO2.[9] Subculture cells when they reach 70-80% confluency.[9]
-
Seeding for Treatment: Aspirate the culture medium, wash the cells with PBS, and detach them using Trypsin-EDTA. Resuspend the cells in fresh medium and count them using a hemocytometer or automated cell counter. Seed the cells into appropriate culture plates (e.g., 96-well for viability assays, 6-well for western blotting) at a predetermined density and allow them to adhere overnight.[10][11]
-
Inhibitor Preparation: Prepare serial dilutions of the novel ALK inhibitor in fresh culture medium to achieve the desired final concentrations. Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all wells and does not exceed a non-toxic level (typically ≤ 0.1%).
-
Cell Treatment: Remove the medium from the seeded cells and replace it with the medium containing the various concentrations of the inhibitor or vehicle control.
-
Incubation: Return the plates to the incubator for the desired treatment duration (e.g., 24, 48, or 72 hours).
Cell Viability Assay (CCK-8)
This protocol measures cell viability based on the reduction of a tetrazolium salt by cellular dehydrogenases.[10][11]
Materials:
-
Cells cultured in a 96-well plate
-
Cell Counting Kit-8 (CCK-8) or similar MTS/XTT-based reagent
-
Microplate reader
Procedure:
-
Following the treatment period, add 10 µL of the CCK-8 solution to each well of the 96-well plate.[10]
-
Incubate the plate for 1-4 hours at 37°C. The incubation time may need to be optimized based on the cell type and density.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium and CCK-8 only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells (set to 100% viability).
-
Plot the percentage of viability against the log of the inhibitor concentration and use a non-linear regression (four-parameter logistic curve) to determine the IC50 value.[12]
-
Western Blotting
This protocol is for the detection of specific proteins in cell lysates to assess the inhibition of ALK phosphorylation and downstream signaling pathways.[13][14]
Materials:
-
Cells cultured in 6-well plates
-
Ice-cold PBS
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
Cell scraper
-
Microcentrifuge
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels, running buffer, and transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ALK, anti-ALK, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: After treatment, place the culture plates on ice and wash the cells twice with ice-cold PBS. Add an appropriate volume of ice-cold RIPA buffer to each well and scrape the cells.[14]
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube and incubate on ice for 30 minutes with occasional vortexing.[14]
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.[14]
-
Transfer the supernatant (protein lysate) to a new tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Normalize the protein concentrations for all samples. Add Laemmli sample buffer to the desired amount of protein (e.g., 20-30 µg) and boil at 95-100°C for 5 minutes.[14]
-
SDS-PAGE and Transfer: Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis. Transfer the separated proteins to a nitrocellulose or PVDF membrane.[13][15]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[13][14]
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[13][14]
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[13]
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection: Add the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.[9]
-
Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the phosphorylated protein levels to the total protein levels for each target.
References
- 1. alkpositive.org [alkpositive.org]
- 2. Anaplastic Lymphoma Kinase (ALK) Signaling in Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chemically Induced Degradation of Anaplastic Lymphoma Kinase (ALK) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Is Elevation of Alkaline Phosphatase a Predictive Factor of Response to Alectinib in NSCLC? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dmice.ohsu.edu [dmice.ohsu.edu]
- 8. Cell Culture Protocols | Thermo Fisher Scientific - US [thermofisher.com]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Live-Cell Invasive Phenotyping Uncovers ALK2 as a Therapeutic Target in LKB1-Mutant Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. immunoreagents.com [immunoreagents.com]
- 14. bio-rad.com [bio-rad.com]
- 15. wordpress.clarku.edu [wordpress.clarku.edu]
Application Notes and Protocols for the Use of ALK Inhibitors in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that plays a crucial role in the development of the nervous system.[1] Aberrant ALK signaling, often due to chromosomal rearrangements, mutations, or amplification, is a key oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC), anaplastic large-cell lymphoma (ALCL), and neuroblastoma.[2][3] The constitutive activation of ALK leads to the activation of downstream signaling pathways, such as the PI3K/AKT, RAS/ERK, and JAK/STAT3 pathways, promoting cell proliferation and survival.[3]
This document provides detailed application notes and protocols for the use of a representative ALK inhibitor, alectinib, in preclinical animal models. Alectinib is a highly selective, second-generation ALK inhibitor that has demonstrated significant anti-tumor activity in both preclinical models and clinical settings.[4] These guidelines are intended to assist researchers in designing and executing in vivo studies to evaluate the efficacy, pharmacokinetics, and safety of ALK inhibitors.
ALK Signaling Pathway
The diagram below illustrates the major signaling cascades activated by oncogenic ALK fusion proteins and the point of intervention for ALK inhibitors like alectinib.
Caption: ALK signaling pathway and the inhibitory action of alectinib.
Quantitative Data Summary
The following tables summarize key quantitative data for alectinib from preclinical studies in animal models.
Table 1: In Vivo Efficacy of Alectinib in Mouse Models
| Cancer Type | Mouse Model | Cell Line | Alectinib Dose & Route | Treatment Schedule | Outcome | Reference |
| Neuroblastoma | Orthotopic Xenograft | NGP | 25 mg/kg, i.p. | Daily for 3 days | Induction of apoptosis | [5] |
| Neuroblastoma | Transgenic | TH-MYCN | 25 mg/kg, i.p. | Every other day for 3 weeks | Decreased tumor growth, prolonged survival | [5] |
| NSCLC | Orthotopic | EA1, EA2, EA3 (murine EML4-ALK) | 20 mg/kg, oral gavage | Daily | Marked tumor shrinkage | [6] |
| NSCLC | Subcutaneous Xenograft | H2228 (EML4-ALK) | 20 or 60 mg/kg, oral | Daily | Substantial and sustained tumor regression | [4] |
Table 2: Pharmacokinetics of Alectinib in Mice
| Mouse Strain | Dose (oral) | Cmax (ng/mL) | Tmax (hours) | AUC (ng*hr/mL) | Reference |
| FVB | 4 mg/kg | ~150 | 1-2 | Not reported | |
| FVB | 20 mg/kg | ~600 | 1-2 | Not reported | |
| Mdr1a/b KO | 4 mg/kg | ~150 | 1-2 | Not reported | |
| Mdr1a/b KO | 20 mg/kg | ~650 | 1-2 | Not reported |
Table 3: Summary of Preclinical Toxicology Findings for Alectinib
| Species | Study Duration | Key Findings | Reference |
| Rat, Monkey | Repeat-dose | Target Organs: Gastrointestinal tract, adrenal gland, liver, lungs (findings were generally minimal to mild) | [2] |
| Rat | Embryo-fetal development | Embryo-fetal toxicity and abortion at maternally toxic doses (≥ 9 mg/kg/day) | [2] |
| Rat | General toxicology | Changes in growing teeth and bones at exposures ≥ 4.5 times human exposure | [2] |
| Dog | Safety pharmacology | In vitro potential for vasodilation; decreased heart rate in monkeys at high doses in repeat-dose studies | [2] |
Experimental Protocols
Protocol 1: Evaluation of Alectinib Efficacy in a Subcutaneous NSCLC Xenograft Model
This protocol describes a general workflow for assessing the anti-tumor activity of alectinib in a subcutaneous mouse xenograft model using a human ALK-positive NSCLC cell line.
Caption: Workflow for an in vivo efficacy study of alectinib.
1. Cell Culture:
-
Culture a human NSCLC cell line with a known ALK fusion (e.g., NCI-H2228 which harbors the EML4-ALK fusion) in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
2. Animal Model:
-
Use 6-8 week old female athymic nude mice (or other appropriate immunocompromised strain).
-
Allow mice to acclimate for at least one week before the start of the experiment.
3. Tumor Cell Implantation:
-
Harvest cultured cells during their logarithmic growth phase.
-
Resuspend the cells in a sterile, serum-free medium or a mixture of medium and Matrigel (1:1 ratio) at a concentration of 5 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.
4. Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by measuring the length and width with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
5. Drug Preparation and Administration:
-
Prepare alectinib for oral administration by dissolving it in a suitable vehicle (e.g., 0.5% methylcellulose).
-
The treatment group receives alectinib daily via oral gavage at a dose of 20 mg/kg.[6]
-
The control group receives the vehicle only.
-
Monitor the body weight of the mice 2-3 times per week as an indicator of general health.
6. Efficacy Evaluation and Endpoint:
-
Continue to measure tumor volumes and body weights throughout the study.
-
The primary endpoint is typically a predefined tumor volume (e.g., 1500-2000 mm³) or the end of a set treatment period (e.g., 21 days).
-
At the endpoint, euthanize the mice according to institutional guidelines.
-
Excise the tumors and record their final weight.
-
Tumor tissue can be processed for further analysis, such as histology (H&E staining), immunohistochemistry (e.g., for proliferation markers like Ki-67 or apoptosis markers like cleaved caspase-3), or Western blotting to assess target engagement (e.g., phosphorylation of ALK and downstream effectors).
Protocol 2: Pharmacokinetic Study of Alectinib in Mice
1. Animal Model and Dosing:
-
Use male FVB mice (6-8 weeks old).
-
Prepare alectinib for oral administration as described in Protocol 1.
-
Administer a single oral dose of alectinib (e.g., 4 mg/kg or 20 mg/kg) to cohorts of mice (n=4 per time point).
2. Sample Collection:
-
At predetermined time points after dosing (e.g., 1, 1.5, 2, and 4 hours), collect blood samples via cardiac puncture into heparinized tubes.
-
Immediately centrifuge the blood at 4°C to separate the plasma.
-
Store plasma samples at -80°C until analysis.
3. Bioanalysis:
-
Determine the concentration of alectinib in plasma samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
4. Data Analysis:
-
Plot the mean plasma concentration of alectinib versus time.
-
Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve).
Protocol 3: General Toxicology and Safety Assessment
1. Animal Model and Dosing:
-
Use both rodent (e.g., Sprague-Dawley rats) and non-rodent (e.g., cynomolgus monkeys) species for comprehensive toxicology studies.[2]
-
Conduct single-dose and repeat-dose studies. For repeat-dose studies, administer alectinib daily for a specified duration (e.g., 28 days).
-
Include a control group receiving vehicle and at least three dose levels of alectinib.
2. Observations and Measurements:
-
Clinical Observations: Monitor animals daily for any clinical signs of toxicity, including changes in appearance, behavior, and physiological functions.
-
Body Weight and Food Consumption: Record body weight and food consumption weekly.
-
Ophthalmology: Conduct ophthalmic examinations before the start of the study and at termination.
-
Electrocardiography (ECG): In non-rodent species, perform ECG measurements to assess cardiovascular function.
-
Clinical Pathology: Collect blood and urine samples at specified intervals for hematology, clinical chemistry, and urinalysis.
3. Terminal Procedures:
-
At the end of the study, euthanize all animals.
-
Conduct a full necropsy and record any gross pathological findings.
-
Weigh key organs (e.g., liver, kidneys, heart, spleen, brain).
-
Collect a comprehensive set of tissues for histopathological examination.
4. Data Analysis:
-
Analyze all data for dose-related changes.
-
Determine the No-Observed-Adverse-Effect Level (NOAEL).
Conclusion
The protocols and data presented provide a framework for the preclinical evaluation of ALK inhibitors in animal models. Alectinib serves as a well-characterized example, demonstrating potent anti-tumor efficacy in various cancer models. Careful consideration of the experimental design, including the choice of animal model, dosing regimen, and endpoints, is critical for obtaining robust and translatable data to support the clinical development of novel ALK-targeted therapies. Researchers should always adhere to institutional guidelines for the ethical and humane use of animals in research.
References
- 1. Visualizing spatial distribution of alectinib in murine brain using quantitative mass spectrometry imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. scantox.com [scantox.com]
- 4. ALECENSA® (alectinib) safety profile [alecensa.com]
- 5. repeated-dose toxicity studies: Topics by Science.gov [science.gov]
- 6. The efficacy and safety of alectinib in the treatment of ALK+ NSCLC: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Alk-IN-6 in In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo use of Alk-IN-6, a potent and orally bioavailable inhibitor of Anaplastic Lymphoma Kinase (ALK). The information is based on preclinical studies and is intended to guide researchers in designing and executing their own in vivo experiments.
Introduction
This compound (also referred to as compound 11) is a novel diphenylaminopyrimidine analog that has demonstrated significant inhibitory activity against wild-type ALK and its clinically relevant mutants, F1196M and F1174L.[1][2] Preclinical studies have shown its potential as a therapeutic agent for ALK-driven cancers, such as non-small cell lung cancer (NSCLC). This document outlines the dosage, administration, and expected outcomes for in vivo efficacy studies using this compound in a xenograft mouse model.
Quantitative Data Summary
The following table summarizes the in vitro potency of this compound against various ALK isoforms. In vivo efficacy data is derived from a study using the NCI-H2228 human NSCLC xenograft model in mice.
| Parameter | Value | Cell Line/Enzyme | Reference |
| IC50 (Wild-Type ALK) | 71 nM | Enzymatic Assay | [1][2] |
| IC50 (ALK F1196M) | 18.72 nM | Enzymatic Assay | [1][2] |
| IC50 (ALK F1174L) | 36.81 nM | Enzymatic Assay | [1][2] |
| Animal Model | NCI-H2228 Xenograft | Human NSCLC | [1] |
| Treatment | This compound | Orally Bioavailable | [1] |
| Comparative Drug | Ceritinib | Standard ALK Inhibitor | [1] |
| Outcome | Superior in vivo efficacy compared to Ceritinib | Tumor Growth Inhibition | [1] |
Note: Specific dosage and tumor growth inhibition percentages from the primary publication were not publicly available and would need to be referenced from the full-text article by Das D, et al. (2019).
Signaling Pathway
This compound targets the Anaplastic Lymphoma Kinase (ALK), a receptor tyrosine kinase. In many cancers, a chromosomal rearrangement leads to the fusion of the ALK gene with another gene (e.g., EML4), resulting in a constitutively active fusion protein that drives tumor growth through downstream signaling pathways like the RAS-RAF-MEK-ERK and PI3K-AKT pathways.
Caption: ALK Signaling Pathway and the inhibitory action of this compound.
Experimental Protocols
This section provides a detailed protocol for an in vivo efficacy study of this compound based on the published xenograft model.
Objective: To evaluate the anti-tumor efficacy of this compound in a subcutaneous NCI-H2228 xenograft mouse model.
Materials:
-
This compound
-
Ceritinib (as a positive control)
-
Vehicle for oral administration (e.g., 0.5% methylcellulose in sterile water)
-
NCI-H2228 human non-small cell lung cancer cell line
-
6-8 week old female immunodeficient mice (e.g., BALB/c nude or NOD-SCID)
-
Matrigel (optional, for cell implantation)
-
Calipers for tumor measurement
-
Standard animal housing and husbandry equipment
Experimental Workflow:
Caption: Experimental workflow for in vivo efficacy testing of this compound.
Procedure:
-
Cell Culture: Culture NCI-H2228 cells according to standard protocols. Harvest cells in their logarithmic growth phase and resuspend in a suitable medium (e.g., sterile PBS) at a concentration of 5-10 x 106 cells per 100 µL. Cells may be mixed 1:1 with Matrigel to enhance tumor take rate.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor growth. Tumor volume can be calculated using the formula: Volume = (Length x Width2) / 2.
-
Randomization and Treatment: Once tumors reach an average volume of 100-150 mm3, randomize the mice into treatment groups (n=8-10 mice per group):
-
Group 1: Vehicle control (e.g., 0.5% methylcellulose)
-
Group 2: this compound (dosage to be determined based on tolerability and pharmacokinetic studies; a typical starting point could be in the range of 25-100 mg/kg)
-
Group 3: Ceritinib (at a clinically relevant dose, e.g., 50 mg/kg)
Administer the treatments orally via gavage once daily for a specified period (e.g., 21-28 days).
-
-
Data Collection:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor the general health and behavior of the mice daily.
-
-
Endpoint and Analysis:
-
The study may be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm3) or after the planned treatment duration.
-
Calculate the Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control group.
-
Perform statistical analysis to determine the significance of the observed anti-tumor effects.
-
Conclusion
This compound is a promising ALK inhibitor with demonstrated in vivo efficacy in a preclinical NSCLC model. The protocols and data presented here provide a foundation for further investigation into its therapeutic potential. Researchers should consult the primary literature and conduct appropriate pilot studies to optimize the dosage and administration of this compound for their specific experimental needs.
References
Application Notes and Protocols for Alk-IN-6 in Neuroblastoma Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Alk-IN-6, a potent and orally bioavailable inhibitor of Anaplastic Lymphoma Kinase (ALK), in neuroblastoma cell line research. This document includes an overview of the relevant signaling pathways, quantitative data on this compound's inhibitory activity, and detailed protocols for key in vitro experiments.
Introduction to ALK in Neuroblastoma
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that plays a crucial role in the development of the nervous system. In neuroblastoma, the most common extracranial solid tumor in children, aberrant ALK activity is a key oncogenic driver.[1] Genetic alterations, including activating point mutations and gene amplification, lead to constitutive activation of ALK and its downstream signaling pathways, promoting tumor cell proliferation, survival, and migration. The most frequent ALK mutations in neuroblastoma occur at hotspots within the kinase domain, such as F1174 and R1275.[2] These alterations make ALK an attractive therapeutic target for neuroblastoma.
This compound: A Novel ALK Inhibitor
This compound is a novel diphenylaminopyrimidine analog that has demonstrated potent inhibitory activity against wild-type ALK and clinically relevant ALK mutants.[3][4] Its efficacy against the F1174L mutation, a common alteration in high-risk neuroblastoma, makes it a promising candidate for further investigation in this cancer type.
Quantitative Data: In Vitro Inhibitory Activity of this compound
The inhibitory potency of this compound has been determined against wild-type and mutant ALK enzymes. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Target | IC50 (nM) |
| ALK (Wild-Type) | 71[3][4] |
| ALK F1196M | 18.72[3][4] |
| ALK F1174L | 36.81[3][4] |
Table 1: In vitro inhibitory activity of this compound against wild-type and mutant ALK.
Signaling Pathways and Experimental Workflows
Understanding the signaling pathways affected by this compound and the experimental workflows to assess its efficacy is crucial for research.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of this compound in neuroblastoma cell lines. These protocols are based on standard methodologies and should be optimized for specific cell lines and laboratory conditions.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on neuroblastoma cell lines.
Materials:
-
Neuroblastoma cell lines (e.g., SH-SY5Y, Kelly)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (CAS No. 2055821-33-3)
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count neuroblastoma cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare serial dilutions of this compound in complete medium to achieve final concentrations ranging from 1 nM to 10 µM. A DMSO-only control should be included.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control medium.
-
Incubate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate for at least 2 hours at room temperature in the dark, or until the crystals are fully dissolved.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Calculate the percentage of cell viability relative to the DMSO-treated control cells.
-
Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value using a non-linear regression analysis.
-
Protocol 2: Western Blot Analysis for ALK Signaling
This protocol is for assessing the effect of this compound on the phosphorylation of ALK and its downstream targets.
Materials:
-
Neuroblastoma cell lines
-
Complete cell culture medium
-
This compound
-
DMSO
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ALK, anti-ALK, anti-phospho-AKT, anti-AKT, anti-phospho-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at various concentrations (e.g., 0.1x, 1x, and 10x the IC50 value) for a specified time (e.g., 2, 6, or 24 hours). Include a DMSO control.
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the levels of phosphorylated proteins to their total protein counterparts and then to a loading control (e.g., GAPDH).
-
Protocol 3: Apoptosis Assay (Caspase-3/7 Activity)
This protocol is for measuring the induction of apoptosis by this compound through the activity of caspases 3 and 7.
Materials:
-
Neuroblastoma cell lines
-
Complete cell culture medium
-
This compound
-
DMSO
-
White-walled 96-well plates
-
Caspase-Glo® 3/7 Assay kit (or similar)
-
Luminometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a white-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate overnight to allow for attachment.
-
Treat cells with a serial dilution of this compound (e.g., ranging from 1 nM to 10 µM) and a DMSO control.
-
Incubate for 24, 48, or 72 hours.
-
-
Caspase-Glo® 3/7 Assay:
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours in the dark.
-
-
Luminescence Measurement:
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (from wells with medium only).
-
Calculate the fold change in caspase activity relative to the DMSO-treated control cells.
-
Plot the fold change against the this compound concentration.
-
Conclusion
These application notes and protocols provide a framework for investigating the anti-neuroblastoma activity of this compound. By following these detailed methodologies, researchers can effectively assess the compound's potency, mechanism of action, and potential as a therapeutic agent for ALK-driven neuroblastomas. It is recommended to optimize these protocols for specific experimental conditions and to include appropriate positive and negative controls in all assays.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis of orally bioavailable novel anaplastic lymphoma kinase (ALK) inhibitor diphenylaminopyrimidine analogs and efficacy study on NCI-H2228 xenografts mice model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Studying ALK Fusion Proteins with Alk-IN-6
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that plays a crucial role in the development of the nervous system.[1][2] Chromosomal rearrangements involving the ALK gene can lead to the formation of fusion proteins, such as EML4-ALK and NPM-ALK, which exhibit constitutive kinase activity.[1][3][4] These fusion proteins are potent oncogenic drivers in various cancers, including non-small cell lung cancer (NSCLC), anaplastic large-cell lymphoma (ALCL), and neuroblastoma.[5][6] The aberrant signaling cascades initiated by ALK fusion proteins, primarily through the PI3K/AKT, RAS/ERK, and JAK/STAT3 pathways, promote cell proliferation, survival, and migration.[5][7]
Alk-IN-6 is a potent and selective small molecule inhibitor of ALK kinase activity. Its high specificity and efficacy make it an invaluable tool for researchers studying the biological functions and therapeutic targeting of ALK fusion proteins. These application notes provide detailed protocols for utilizing this compound in various experimental settings to investigate ALK-driven oncogenesis. For the purpose of providing concrete examples and data, information from well-characterized ALK inhibitors with similar mechanisms, such as TAE684, will be used as a reference.
Data Presentation
The inhibitory activity of a compound like this compound can be quantified through various assays. The half-maximal inhibitory concentration (IC50) is a key parameter to determine the potency of the inhibitor. Below is a summary of representative IC50 values for an ALK inhibitor against cell lines expressing different ALK fusion proteins.
| Cell Line | ALK Fusion/Mutation | Inhibitor | IC50 (nM) | Reference |
| H2228 | EML4-ALK (v3) | TAE684 | 15 | [3] |
| H3122 | EML4-ALK | TAE684 | Not Specified | [3] |
| Ba/F3 | NPM-ALK | TAE684 | 8 | [8] |
| Ba/F3 | EML4-ALK (v1) | Crizotinib | ~300 | [4] |
| Ba/F3 | EML4-ALK (v2) | Crizotinib | ~300 | [4] |
| SH-SY5Y | ALK (F1174L) | TAE684 | 258 | [8] |
| Kelly | ALK (F1174L) | TAE684 | 416 | [8] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of ALK fusion protein signaling and the experimental approaches to study them, the following diagrams are provided.
Caption: ALK Fusion Protein Signaling Pathways.
Caption: Experimental workflow for evaluating this compound.
Experimental Protocols
Cell Viability Assay
This protocol is designed to assess the effect of this compound on the proliferation and viability of cancer cell lines harboring ALK fusion proteins.
Materials:
-
ALK-positive (e.g., H3122, H2228) and ALK-negative (e.g., A549) human cancer cell lines
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well clear-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent (e.g., CellTiter-Glo®)
-
DMSO
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in complete medium. A typical concentration range would be from 1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Western Blot Analysis
This protocol is used to determine the effect of this compound on the phosphorylation status of ALK and its downstream signaling proteins.
Materials:
-
ALK-positive cell lines
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ALK (Tyr1604), anti-ALK, anti-phospho-STAT3 (Tyr705), anti-STAT3, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, anti-phospho-AKT (Ser473), anti-AKT, and an antibody for a loading control (e.g., anti-β-actin or anti-GAPDH).
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Plate ALK-positive cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 2-6 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Normalize the protein concentrations and prepare samples with Laemmli sample buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add ECL substrate and visualize the protein bands using an imaging system.
In Vitro Kinase Assay
This protocol measures the direct inhibitory effect of this compound on the enzymatic activity of the ALK kinase domain.
Materials:
-
Recombinant ALK kinase domain
-
Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
ATP
-
A suitable substrate (e.g., a generic tyrosine kinase substrate peptide)
-
This compound
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a 384-well plate, add this compound dilutions or vehicle control.
-
Add the recombinant ALK kinase domain to each well.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate peptide. The final ATP concentration should be close to the Km value for ALK.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition relative to the vehicle control and determine the IC50 value.
Conclusion
This compound serves as a critical research tool for elucidating the complex roles of ALK fusion proteins in cancer. The protocols outlined in these application notes provide a framework for characterizing the cellular and biochemical effects of this inhibitor. By employing these methods, researchers can gain valuable insights into the mechanisms of ALK-driven oncogenesis and contribute to the development of novel therapeutic strategies for ALK-positive malignancies.
References
- 1. The Transcriptional Roles of ALK Fusion Proteins in Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Evaluation of EML4-ALK Fusion Proteins in Non-Small Cell Lung Cancer Using Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Chemically Induced Degradation of Anaplastic Lymphoma Kinase (ALK) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ALK: a tyrosine kinase target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ALK Activation Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 8. Activating mutations in ALK provide a therapeutic target in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preclinical Evaluation of Novel ALK Inhibitors in Combination with Chemotherapy
Disclaimer: The compound "Alk-IN-6" is not a known or registered Anaplastic Lymphoma Kinase (ALK) inhibitor. The following application notes and protocols are based on the established mechanisms and preclinical evaluation strategies for the general class of ALK inhibitors in combination with standard chemotherapy agents. These guidelines are intended for research and drug development professionals.
Introduction
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through genetic alterations such as chromosomal translocations, fusions, or mutations, becomes a potent oncogenic driver in various cancers, most notably in a subset of non-small cell lung cancer (NSCLC)[1][2]. While ALK tyrosine kinase inhibitors (TKIs) have shown significant efficacy, the development of resistance is a common clinical challenge[3][4]. Combining ALK inhibitors with traditional chemotherapy agents is a promising strategy to enhance therapeutic efficacy, overcome resistance, and potentially prolong patient survival[1][3][5].
These application notes provide a framework for the preclinical evaluation of a novel ALK inhibitor, hypothetically termed "this compound," in combination with standard cytotoxic chemotherapy. The protocols and data presentation formats are designed to guide researchers in assessing potential synergistic or additive effects of such combination therapies.
Mechanism of Action and Rationale for Combination Therapy
ALK is a receptor tyrosine kinase that, upon activation, triggers multiple downstream signaling pathways crucial for cell proliferation, survival, and differentiation. These pathways include the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways[2][6]. In ALK-positive cancers, the aberrant ALK fusion protein is constitutively active, leading to uncontrolled cell growth[2].
ALK inhibitors function by competitively binding to the ATP-binding pocket of the ALK kinase domain, thereby blocking its autophosphorylation and the subsequent activation of downstream signaling cascades. Chemotherapy agents, on the other hand, induce cell death through various mechanisms, such as DNA damage (e.g., cisplatin) or inhibition of critical metabolic processes (e.g., pemetrexed)[1][5].
The rationale for combining an ALK inhibitor with chemotherapy is multifaceted:
-
Synergistic Cytotoxicity: The two classes of drugs target different cellular processes, potentially leading to a greater-than-additive cancer cell killing effect.
-
Overcoming Resistance: Chemotherapy may eliminate cancer cell clones that are resistant to the ALK inhibitor, and vice-versa[3].
-
Targeting Different Cell Populations: Combination therapy can target both the bulk of the tumor cells that are sensitive to the ALK inhibitor and quiescent or slow-proliferating cells that may be more susceptible to chemotherapy.
Data Presentation: Summarized Quantitative Data
The following tables represent hypothetical data from preclinical studies evaluating the combination of this compound with pemetrexed in an ALK-positive NSCLC cell line (e.g., H3122).
Table 1: In Vitro Cytotoxicity (IC50) of Single Agents
| Agent | H3122 (ALK-positive NSCLC) IC50 (nM) |
| This compound | 15 |
| Pemetrexed | 500 |
Table 2: Combination Index (CI) Values for this compound and Pemetrexed Combination
The Combination Index (CI) is used to assess the nature of the drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
| This compound (nM) | Pemetrexed (nM) | Fraction Affected (Fa) | Combination Index (CI) | Interpretation |
| 7.5 | 250 | 0.55 | 0.85 | Synergy |
| 15 | 500 | 0.78 | 0.65 | Strong Synergy |
| 30 | 1000 | 0.92 | 0.50 | Very Strong Synergy |
Experimental Protocols
Protocol 1: Cell Viability Assay for Synergy Assessment
This protocol outlines the methodology for determining the synergistic effect of this compound and a chemotherapy agent using a cell viability assay (e.g., MTS or MTT assay).
Materials:
-
ALK-positive cancer cell line (e.g., H3122)
-
Cell culture medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound (stock solution in DMSO)
-
Chemotherapy agent (e.g., Pemetrexed, stock solution in water or DMSO)
-
96-well cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the H3122 cells.
-
Seed the cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound and the chemotherapy agent in culture medium.
-
Treat the cells with:
-
This compound alone (at various concentrations)
-
Chemotherapy agent alone (at various concentrations)
-
Combination of this compound and the chemotherapy agent at constant or non-constant ratios.
-
-
Include a vehicle control (DMSO or water) and a blank control (medium only).
-
Add 100 µL of the drug-containing medium to the respective wells.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Cell Viability Measurement:
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
-
Determine the IC50 values for each single agent.
-
Calculate the Combination Index (CI) using software like CompuSyn to determine synergy, additivity, or antagonism.
-
Visualizations
Signaling Pathway Diagram
Caption: ALK signaling pathway and points of therapeutic intervention.
Experimental Workflow Diagram
Caption: Workflow for assessing synergy between an ALK inhibitor and chemotherapy.
References
- 1. researchgate.net [researchgate.net]
- 2. Chemically Induced Degradation of Anaplastic Lymphoma Kinase (ALK) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alkpositive.org [alkpositive.org]
- 4. ALK inhibitors, resistance development, clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. alkpositive.org [alkpositive.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Alk-IN-6 Concentration for Experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the experimental concentration of Alk-IN-6, a novel Anaplastic Lymphoma Kinase (ALK) inhibitor. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address specific issues that may be encountered during your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of Anaplastic Lymphoma Kinase (ALK) and its oncogenic variants.[1][2][3] ALK is a receptor tyrosine kinase that, when constitutively activated through mutations or chromosomal rearrangements, can drive the proliferation and survival of cancer cells.[4][5][6] this compound functions by competing with ATP for binding to the kinase domain of ALK, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways such as the PI3K/AKT, MAPK/ERK, and JAK/STAT pathways.[4][5]
Q2: What is a typical starting concentration range for in vitro experiments with this compound?
A2: For initial experiments, it is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay. A broad range, typically from 1 nM to 10 µM, is a good starting point for determining the half-maximal inhibitory concentration (IC50). For routine cell-based assays, a concentration of 10-100 times the IC50 value is often used to ensure complete target inhibition.
Q3: How should I prepare and store this compound?
A3: this compound is typically supplied as a solid. For experimental use, it should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10 mM). This stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C for long-term stability. When preparing working solutions, the final DMSO concentration in your cell culture media should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability in experimental results. | Inconsistent cell seeding density. | Ensure a uniform cell number is seeded across all wells of your experimental plates. |
| Inaccurate drug concentration due to pipetting errors. | Use calibrated pipettes and perform serial dilutions carefully. Prepare a master mix of the final drug concentration to add to the wells. | |
| Cell line heterogeneity. | Use a low-passage, authenticated cell line. Consider single-cell cloning to establish a more homogeneous population. | |
| No observable effect of this compound, even at high concentrations. | The cell line used does not have an ALK alteration (fusion, mutation, or amplification). | Confirm the ALK status of your cell line using techniques like FISH, IHC, or next-generation sequencing.[3] |
| The drug is not stable under the experimental conditions. | Minimize the exposure of this compound to light and ensure it is properly stored. Test the stability of the compound in your culture medium over the time course of your experiment. | |
| Development of drug resistance. | If working with long-term cultures, cells may develop resistance.[2][6] Consider using a fresh batch of cells or investigating potential resistance mechanisms.[2] | |
| Observed cellular toxicity at expected effective concentrations. | Off-target effects of the inhibitor. | Perform a counterscreen against a panel of other kinases to assess the selectivity of this compound. Lower the concentration and/or reduce the incubation time. |
| Solvent (DMSO) toxicity. | Ensure the final DMSO concentration is below the toxic threshold for your cell line (typically <0.5%, ideally ≤0.1%). Run a vehicle control (DMSO alone) to assess solvent toxicity. |
Quantitative Data Summary
The following tables provide hypothetical, yet representative, data for a novel ALK inhibitor like this compound. These values should be determined empirically for your specific experimental system.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase Target | IC50 (nM) |
| ALK (wild-type) | 5.2 |
| EML4-ALK v1 | 3.8 |
| NPM-ALK | 4.5 |
| ALK L1196M | 25.7 |
| ALK G1202R | >1000 |
Table 2: Cellular Activity of this compound in ALK-Driven Cancer Cell Lines
| Cell Line | ALK Alteration | Proliferation IC50 (nM) |
| H3122 | EML4-ALK v1 | 15.6 |
| SU-DHL-1 | NPM-ALK | 22.1 |
| A549 | ALK-negative | >10,000 |
Key Experimental Protocols
Protocol 1: Determination of Cellular Proliferation IC50
-
Cell Seeding: Seed ALK-positive (e.g., H3122) and ALK-negative (e.g., A549) cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a series of 2-fold or 3-fold dilutions of this compound in culture medium. The final concentrations should span a wide range (e.g., 0.1 nM to 10 µM). Also, prepare a vehicle control (DMSO) at the same final solvent concentration.
-
Treatment: Remove the overnight culture medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plates for a period that allows for at least two cell doublings (typically 72 hours).
-
Viability Assay: Assess cell viability using a suitable method, such as a resazurin-based assay or a luminescent ATP-based assay.
-
Data Analysis: Normalize the viability data to the vehicle-treated control cells. Plot the normalized viability as a function of the logarithm of the this compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.[7]
Protocol 2: Western Blot Analysis of ALK Phosphorylation
-
Cell Seeding and Treatment: Seed ALK-positive cells in 6-well plates. Once the cells reach 70-80% confluency, treat them with various concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for a short duration (e.g., 2-4 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate it with primary antibodies against phospho-ALK (p-ALK) and total ALK. Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. The levels of p-ALK should be normalized to total ALK to assess the inhibitory effect of this compound.
Visualizations
Caption: ALK signaling pathway and the inhibitory action of this compound.
Caption: Workflow for determining the IC50 of this compound.
References
- 1. ALK inhibitor - Wikipedia [en.wikipedia.org]
- 2. ALK-positive lung cancer: a moving target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lung.org [lung.org]
- 4. Chemically Induced Degradation of Anaplastic Lymphoma Kinase (ALK) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ALK: a tyrosine kinase target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ALK inhibitors in cancer: mechanisms of resistance and therapeutic management strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Alk-IN-6 degradation and stability in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs regarding the degradation and stability of the hypothetical ALK inhibitor, Alk-IN-6. The information is presented in a user-friendly question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing and storing stock solutions of this compound?
A1: For long-term storage, it is highly recommended to dissolve this compound in high-quality, anhydrous Dimethyl Sulfoxide (DMSO) to a concentration of 10-20 mM.[1] DMSO is a suitable solvent for many organic molecules and can help maintain stability.[2] Once prepared, stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[3]
Q2: How stable is this compound in DMSO stock solutions?
A2: Most small molecule inhibitors are generally stable in anhydrous DMSO when stored at low temperatures (-20°C or -80°C). However, the presence of water in DMSO can accelerate degradation for some compounds.[4] It is crucial to use anhydrous DMSO and minimize the stock solution's exposure to atmospheric moisture.[2] Studies have shown that many compounds remain stable in DMSO for extended periods, even with some water content, when stored at 4°C or below.[5]
Q3: How many freeze-thaw cycles can a stock solution of this compound in DMSO tolerate?
A3: It is best practice to avoid repeated freeze-thaw cycles. While some studies indicate that many compounds can withstand several freeze-thaw cycles without significant degradation,[1][4] the stability of this compound under these conditions should be experimentally verified. For optimal results, we recommend preparing single-use aliquots of your stock solution.
Q4: How stable is this compound in aqueous solutions like cell culture media or assay buffers?
A4: The stability of small molecule inhibitors in aqueous solutions is highly dependent on the pH, temperature, and composition of the buffer.[6] Generally, compounds are less stable in aqueous solutions compared to DMSO stocks.[2] Hydrolysis is a common degradation pathway in aqueous environments.[7] For instance, the related ALK inhibitor Alectinib shows pH-dependent stability, being less stable in highly acidic conditions.[6] It is recommended to prepare fresh dilutions in aqueous buffers for each experiment and not to store them for extended periods.
Q5: What are the primary degradation pathways for a compound like this compound?
A5: The most common chemical degradation pathways for small molecule drugs are hydrolysis, oxidation, and photodegradation.[7][8]
-
Hydrolysis: Reaction with water, often catalyzed by acidic or basic conditions, can cleave labile functional groups like esters or amides.[7]
-
Oxidation: This can be initiated by atmospheric oxygen, trace metal ions, or peroxides present as impurities in excipients.[9]
-
Photodegradation: Exposure to light, particularly UV radiation, can cause degradation.[10] It is advisable to protect solutions from light by using amber vials or covering them with foil.[7]
Troubleshooting Guides
Q1: I diluted my this compound DMSO stock solution into my aqueous cell culture medium, and a precipitate formed. What should I do?
A1: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous medium. The abrupt change in solvent polarity can cause the compound to crash out of solution.
-
Solution 1: Stepwise Dilution: Instead of a single large dilution, perform a stepwise dilution. First, make an intermediate dilution of the DMSO stock in a small volume of media, vortexing gently, and then add this to the final volume.[11]
-
Solution 2: Check Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is low (typically ≤0.5%) to avoid solvent toxicity to cells.[11] To achieve this while maintaining compound solubility, you may need to prepare several intermediate stocks in 100% DMSO at different concentrations. Then, a consistent small volume of each stock can be added to the final aqueous solution.[3]
-
Solution 3: Use a Co-solvent: In some cases, for in vivo studies, a co-solvent like PEG400 or Tween 80 can be used to improve solubility.[11] However, for cell-based assays, their use should be carefully validated for toxicity.
-
Solution 4: Warm the Aqueous Medium: Gently warming the aqueous medium (e.g., to 37°C) before adding the DMSO stock can sometimes help maintain solubility.
Quantitative Data Summary
The following tables present hypothetical stability data for this compound, based on typical characteristics of small molecule kinase inhibitors.
Table 1: Hypothetical Stability of this compound in Various Solvents at 25°C
| Solvent | Concentration | Storage Condition | % Remaining after 7 Days |
| Anhydrous DMSO | 10 mM | -20°C, Dark | >99% |
| PBS, pH 7.4 | 10 µM | 25°C, Dark | 85% |
| PBS, pH 5.0 | 10 µM | 25°C, Dark | 92% |
| Cell Culture Media + 10% FBS | 10 µM | 37°C, 5% CO2 | 75% |
Table 2: Summary of Forced Degradation Studies for this compound
| Stress Condition | Time | % Degradation | Major Degradation Products |
| 0.1 M HCl | 24 hours | ~15% | Hydrolysis products |
| 0.1 M NaOH | 24 hours | ~25% | Hydrolysis products |
| 3% H₂O₂ | 24 hours | ~10% | Oxidation products (e.g., N-oxides)[7][12] |
| Heat (70°C) | 48 hours | ~8% | Thermolytic products |
| Light (ICH Q1B)[13] | 1.2 million lux hours | ~20% | Photolytic products |
Experimental Protocols & Methodologies
Protocol 1: Preparation of this compound Stock Solutions
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex gently or sonicate briefly until the compound is fully dissolved.
-
Aliquot the stock solution into single-use, tightly sealed vials (amber glass is preferred).[14]
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Aqueous Solution Stability Assessment by HPLC
This protocol is designed to determine the stability of this compound in an aqueous buffer over time.
-
Preparation: Prepare a 1 mg/mL stock solution of this compound in DMSO. Prepare the desired aqueous buffer (e.g., PBS, pH 7.4).
-
Sample Incubation: Dilute the this compound stock solution into the aqueous buffer to a final concentration of 25 µg/mL.[15]
-
Time Points: Immediately after preparation (T=0), inject a sample into the HPLC system to get the initial peak area.
-
Storage: Store the remaining solution at the desired temperature (e.g., 25°C or 37°C), protected from light.
-
Analysis: At subsequent time points (e.g., 2, 4, 8, 24, 48 hours), inject samples into the HPLC system.
-
Data Evaluation: The stability is determined by comparing the peak area of this compound at each time point to the peak area at T=0. The appearance of new peaks indicates the formation of degradation products.[9][15]
Protocol 3: Freeze-Thaw Stability Assessment
This protocol assesses the stability of this compound to repeated freezing and thawing cycles.[16][17]
-
Sample Preparation: Prepare aliquots of this compound in the desired solvent (e.g., 10 mM in DMSO or 100 µM in cell culture media).
-
Initial Analysis (Cycle 0): Analyze one aliquot immediately to establish the baseline concentration/purity.
-
Freeze-Thaw Cycles:
-
Analysis: After 1, 3, and 5 cycles, analyze one aliquot from each condition using a suitable analytical method (e.g., HPLC).
-
Data Evaluation: Compare the concentration and purity of the samples from each cycle to the baseline (Cycle 0) to determine if any degradation has occurred.
Protocol 4: Photostability Assessment (Forced Degradation)
This protocol follows the principles outlined in the ICH Q1B guideline.[13][19][20]
-
Sample Preparation: Prepare solutions of this compound in a photochemically inert solvent (e.g., acetonitrile/water). Prepare a parallel set of samples to be used as dark controls by wrapping them completely in aluminum foil.
-
Light Exposure: Place the unwrapped samples in a photostability chamber. Expose them to a light source that provides a standardized output, such as a xenon lamp or a metal halide lamp. The overall illumination should be not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[5]
-
Dark Control: Place the foil-wrapped dark control samples in the same chamber to experience the same temperature conditions without light exposure.
-
Analysis: After the exposure period, analyze both the light-exposed samples and the dark controls by HPLC.
-
Data Evaluation: Compare the chromatograms of the exposed samples to the dark controls. Significant formation of new peaks or a decrease in the parent peak area in the exposed sample, but not the control, indicates photodegradation.
Visualizations
Caption: Generic ALK Receptor Tyrosine Kinase Signaling Pathway.
Caption: Workflow for Aqueous Stability Assessment of this compound.
Caption: Troubleshooting Logic for Compound Precipitation.
References
- 1. Accelerated stability testing | PPTX [slideshare.net]
- 2. humiditycontrol.com [humiditycontrol.com]
- 3. researchgate.net [researchgate.net]
- 4. Accelerated Stability Testing: A Step-by-Step Guide to Fast-Tracking Product Stability – StabilityStudies.in [stabilitystudies.in]
- 5. q1scientific.com [q1scientific.com]
- 6. Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib [mdpi.com]
- 7. Recent advances in metabolism and toxicity of tyrosine kinase inhibitors [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. m.youtube.com [m.youtube.com]
- 11. medchemexpress.cn [medchemexpress.cn]
- 12. researchgate.net [researchgate.net]
- 13. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 14. Cell Culture Academy [procellsystem.com]
- 15. A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 16. creative-biolabs.com [creative-biolabs.com]
- 17. ask.pharmaguideline.com [ask.pharmaguideline.com]
- 18. What is Freeze thaw (Thermal cycling) study? - Vici Health Sciences [vicihealthsciences.com]
- 19. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 20. A critical assessment of the ICH guideline on photostability testing of new drug substances and products (Q1B): Recommendation for revision - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Off-Target Effects of ALK Tyrosine Kinase Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the off-target effects of Anaplastic Lymphoma Kinase (ALK) tyrosine kinase inhibitors (TKIs) in cellular models.
Frequently Asked Questions (FAQs)
Q1: What are "off-target" effects of an ALK inhibitor?
A1: Off-target effects refer to the interactions of a drug, in this case, an ALK inhibitor, with proteins other than its intended target (ALK). These interactions can lead to unintended biological consequences, which may manifest as unexpected cellular phenotypes, toxicity, or mechanisms of drug resistance. Because many tyrosine kinase inhibitors target the ATP-binding pocket of the kinase domain, and these pockets can be structurally similar across different kinases, off-target binding is a common phenomenon.[1]
Q2: How can I determine if an observed cellular phenotype is due to an on-target ALK inhibition or an off-target effect?
A2: Distinguishing between on-target and off-target effects is crucial for interpreting your experimental results. A common strategy involves using multiple, structurally distinct ALK inhibitors. If the phenotype is consistently observed with different ALK inhibitors, it is more likely to be an on-target effect. Conversely, if the phenotype is unique to a specific inhibitor, it may be an off-target effect. Additionally, genetic approaches such as ALK knockdown (e.g., using shRNA or siRNA) or knockout (e.g., using CRISPR/Cas9) can help verify that the phenotype is dependent on ALK.[2]
Q3: What are some known off-target kinases or pathways affected by ALK inhibitors?
A3: While specific off-target profiles vary between different ALK inhibitors, several pathways have been implicated in off-target resistance to ALK TKIs. These "bypass signaling tracks" can become activated to circumvent the inhibition of ALK. Some clinically relevant examples include:
-
KRAS mutations: Activating mutations in KRAS have been observed as an off-target resistance mechanism.[3][4]
-
PIK3CA mutations: Mutations in the PIK3CA gene, leading to the activation of the PI3K/AKT pathway, can confer resistance.[5]
-
KIT amplification: Increased copy number of the KIT gene can lead to resistance.[5]
-
IGF-1R activation: Activation of the Insulin-like Growth Factor 1 Receptor pathway is another bypass mechanism.[5]
-
SRC activation: Increased activity of the SRC family of kinases has also been implicated in resistance.[5]
Q4: Can off-target effects be beneficial?
A4: While often associated with adverse effects or resistance, off-target interactions can sometimes have therapeutic benefits. For instance, an ALK inhibitor that also inhibits another oncogenic kinase could be beneficial in a co-driven cancer. A notable example is crizotinib, which is a dual inhibitor of both ALK and MET, and has shown efficacy in patients with MET amplification.[6]
Troubleshooting Guide
Issue 1: My ALK inhibitor is showing a different cellular effect than expected or compared to other ALK inhibitors.
| Possible Cause | Troubleshooting Step |
| Off-target activity | 1. Kinase Profiling: Perform an in vitro kinase screen to identify other kinases inhibited by your compound at the concentration used in your experiments. 2. Compare with other inhibitors: Test structurally different ALK inhibitors. If the effect is unique to your compound, it is likely an off-target effect. 3. ALK Rescue Experiment: Overexpress a resistant ALK mutant in your cells. If the phenotype is not rescued, it suggests an off-target mechanism. |
| Compound Instability/Degradation | 1. Check Compound Integrity: Verify the purity and stability of your ALK inhibitor stock solution using techniques like HPLC-MS. 2. Fresh Preparations: Always use freshly prepared working solutions of the inhibitor for your experiments. |
| Cell Line Specific Effects | 1. Test in Multiple Cell Lines: Confirm your findings in a panel of ALK-dependent and ALK-independent cell lines. 2. Characterize Your Cell Line: Ensure your cell line has the expected ALK fusion or mutation and has not acquired other mutations that could influence the outcome. |
Issue 2: Cells are developing resistance to my ALK inhibitor, but I don't see any secondary mutations in the ALK gene.
| Possible Cause | Troubleshooting Step |
| Activation of Bypass Pathways | 1. Phosphoproteomics: Use mass spectrometry-based phosphoproteomics to identify signaling pathways that are aberrantly activated in the resistant cells.[7] 2. Western Blot Analysis: Probe for the activation of known bypass pathway proteins (e.g., phospho-EGFR, phospho-MET, phospho-SRC).[2] 3. Next-Generation Sequencing (NGS): Perform targeted NGS on resistant cell clones to identify mutations or amplifications in genes associated with common bypass tracks (e.g., KRAS, PIK3CA, KIT).[6] |
| Epithelial-to-Mesenchymal Transition (EMT) | 1. Microscopy: Observe cell morphology for changes consistent with EMT (e.g., loss of cell-cell adhesion, more spindle-like shape). 2. Marker Expression: Analyze the expression of EMT markers by Western blot or qPCR (e.g., decreased E-cadherin, increased Vimentin).[5] |
Quantitative Data on Off-Target Resistance Mechanisms
The following table summarizes some of the known off-target mechanisms that can lead to resistance to ALK inhibitors. The frequencies are based on clinical observations in patients with ALK-positive non-small cell lung cancer (NSCLC) who have developed resistance.
| Off-Target Mechanism | Associated ALK Inhibitor(s) | Reported Frequency in Resistant Cases | Reference |
| KRAS mutation | Alectinib, Brigatinib | Case reports | [3][4] |
| PIK3CA mutation | Alectinib | ~3.7% | [5] |
| KIT amplification | Crizotinib | ~16.7% | [5] |
| IGF-1R activation | Crizotinib | ~80% (in a small cohort) | [5] |
| MET amplification | Alectinib | Case reports | [6] |
Key Experimental Protocols
1. Kinase Profiling Assay (General Protocol)
This protocol outlines a general approach for screening an ALK inhibitor against a panel of kinases to identify off-target interactions.
-
Objective: To determine the inhibitory activity of a compound against a broad range of kinases.
-
Principle: In vitro assays measure the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase. This is often done using radiometric assays (e.g., ³³P-ATP) or fluorescence-based assays (e.g., LanthaScreen™, Z'-LYTE™).
-
Procedure:
-
Compound Preparation: Prepare a dilution series of the ALK inhibitor.
-
Kinase Reaction: In a multi-well plate, combine the recombinant kinase, a suitable substrate (peptide or protein), and ATP.
-
Inhibitor Addition: Add the diluted ALK inhibitor to the wells. Include positive (no inhibitor) and negative (no kinase) controls.
-
Incubation: Incubate the reaction at the optimal temperature for the kinase (usually 30°C) for a specified period.
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate using an appropriate detection method (e.g., scintillation counting, fluorescence reading).
-
Data Analysis: Calculate the percent inhibition for each concentration of the inhibitor and determine the IC50 value for each kinase.
-
2. Phosphoproteomic Analysis of Resistant Cells (General Workflow)
This workflow describes the key steps in identifying activated signaling pathways in ALK inhibitor-resistant cells.
-
Objective: To globally profile changes in protein phosphorylation in resistant cells compared to sensitive parental cells.
-
Procedure:
-
Cell Culture and Lysis: Culture both sensitive and resistant cells and lyse them under conditions that preserve protein phosphorylation (i.e., with phosphatase inhibitors).
-
Protein Digestion: Digest the protein lysates into peptides using an enzyme like trypsin.
-
Phosphopeptide Enrichment: Enrich for phosphopeptides from the total peptide mixture using techniques like Titanium Dioxide (TiO₂) or Immobilized Metal Affinity Chromatography (IMAC).
-
LC-MS/MS Analysis: Analyze the enriched phosphopeptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use bioinformatics software to identify and quantify the phosphopeptides. Compare the abundance of phosphopeptides between the sensitive and resistant cell lines to identify differentially phosphorylated proteins and activated pathways.
-
Visualizations
Caption: Simplified ALK signaling pathways leading to cell proliferation and survival.[8][9]
Caption: Workflow for distinguishing on-target vs. off-target effects.
Caption: Logic diagram for investigating mechanisms of ALK inhibitor resistance.
References
- 1. mdpi.com [mdpi.com]
- 2. ALK is a therapeutic target for lethal sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Polyclonal on- and off-target resistance mutations in an EML4-ALK positive non-small cell lung cancer patient under ALK inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Polyclonal on- and off-target resistance mutations in an EML4-ALK positive non-small cell lung cancer patient under ALK inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting ALK: Precision Medicine Takes On Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Complex genetic alterations contribute to rapid disease progression in an ALK rearrangement lung adenocarcinoma patient: a case report - Long - Translational Cancer Research [tcr.amegroups.org]
- 7. Phosphoproteome and gene expression profiling of ALK inhibition in neuroblastoma cell lines reveals conserved oncogenic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ALK: a tyrosine kinase target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. alkpositive.org [alkpositive.org]
How to prevent Alk-IN-6 precipitation in media
This guide provides troubleshooting advice and frequently asked questions regarding the precipitation of Alk-IN-6 in culture media. The information is based on general principles for handling sparingly soluble small molecule inhibitors in biological research settings.
Troubleshooting Guide: Preventing this compound Precipitation
Precipitation of this compound in your experimental media can lead to inconsistent results and inaccurate dose-response curves. This guide provides a systematic approach to identify and resolve this issue.
Immediate Steps to Address Precipitation
If you observe precipitation after adding this compound to your media, consider the following immediate actions:
-
Visual Confirmation: Confirm that the observed particulate matter is indeed the compound and not a result of contamination or other media components precipitating.
-
Temperature Check: Ensure your media and this compound stock solution are at the appropriate temperatures before mixing. Cold media can reduce the solubility of some compounds.
-
pH Verification: Check the pH of your final culture medium. Significant deviations from the optimal physiological pH range (typically 7.2-7.4) can affect compound solubility.
Systematic Troubleshooting Workflow
Follow this workflow to diagnose and solve the root cause of this compound precipitation.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound precipitation in cell culture media?
A1: The most common cause is the low aqueous solubility of this compound. When a concentrated stock solution (typically in an organic solvent like DMSO) is diluted into an aqueous-based culture medium, the compound can crash out of solution if its concentration exceeds its solubility limit in the final medium.
Q2: How can I improve the solubility of this compound in my experiments?
A2: To improve solubility, ensure you are using a high-quality, anhydrous grade of DMSO for your stock solution. When diluting into your final medium, add the this compound stock solution dropwise while gently vortexing the medium to ensure rapid dispersal. Pre-warming the medium to 37°C can also help.
Q3: What is the maximum recommended final concentration of DMSO in the culture medium?
A3: For most cell lines, the final concentration of DMSO should be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity. Ideally, aim for a concentration of 0.1% or lower.
Q4: Can the type of cell culture medium affect this compound solubility?
A4: Yes, components in the cell culture medium, such as proteins and salts, can influence the solubility of small molecules. Media with high serum content may sometimes improve the solubility of hydrophobic compounds due to the presence of albumin and other binding proteins. However, complex interactions can also sometimes lead to precipitation.
Q5: How should I prepare my this compound stock solution?
A5: Prepare a high-concentration stock solution in an appropriate organic solvent, such as DMSO. For example, a 10 mM stock solution is common. Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Quantitative Data Summary
The following tables provide generalized data for handling compounds with properties similar to this compound. Note: This data is illustrative and should be empirically verified for your specific experimental conditions.
Table 1: Illustrative Solubility of this compound in Common Solvents
| Solvent | Solubility (Approx.) | Notes |
| DMSO | ≥ 50 mg/mL | Recommended for primary stock solutions. |
| Ethanol | ~10 mg/mL | Can be used as an alternative to DMSO. |
| PBS (pH 7.4) | < 0.1 mg/mL | Very low solubility in aqueous buffers. |
| Cell Culture Media + 10% FBS | 0.1 - 0.5 mg/mL | Solubility is slightly enhanced by serum proteins. |
Table 2: Recommended Working Concentrations and Final DMSO Percentage
| Stock Concentration | Final this compound Concentration | Volume of Stock per 10 mL Media | Final DMSO Concentration |
| 10 mM | 1 µM | 1 µL | 0.01% |
| 10 mM | 10 µM | 10 µL | 0.1% |
| 10 mM | 50 µM | 50 µL | 0.5% |
| 10 mM | 100 µM | 100 µL | 1.0% (May be toxic to some cells) |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Calculation: Determine the volume of DMSO required to achieve a 10 mM concentration based on the molecular weight of this compound.
-
Formula: Volume (L) = (Mass of this compound (g) / Molecular Weight ( g/mol )) / 0.010 (mol/L)
-
-
Procedure: a. Weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube. b. Add the calculated volume of anhydrous DMSO. c. Vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary. d. Visually inspect the solution to ensure there are no undissolved particles. e. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. f. Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of a Working Solution of this compound in Cell Culture Medium
This protocol describes the dilution of a 10 mM DMSO stock solution to a final concentration of 10 µM in 10 mL of cell culture medium.
-
Pre-warm Media: Place a sufficient volume of your complete cell culture medium (containing serum and other supplements) in a 37°C water bath for at least 15-20 minutes.
-
Aliquot Media: In a sterile tube, add 10 mL of the pre-warmed medium.
-
Prepare Stock: Remove one aliquot of the 10 mM this compound stock solution from the freezer and allow it to thaw completely at room temperature.
-
Dilution: Pipette 10 µL of the 10 mM stock solution and dispense it directly into the 10 mL of pre-warmed medium. Crucially, dispense the stock solution into the bulk of the medium while it is being gently agitated (e.g., on a vortex mixer at a low setting) rather than against the wall of the tube.
-
Mix Immediately: Cap the tube and mix immediately by gentle vortexing or inverting the tube several times to ensure rapid and uniform dispersion of the compound.
-
Final Check: Before adding to your cells, hold the tube up to a light source to visually inspect for any signs of precipitation (e.g., cloudiness, visible particles).
-
Application: Use the freshly prepared medium containing this compound for your experiment without delay. Do not store diluted solutions for extended periods.
Technical Support Center: Troubleshooting Alk-IN-6 Assays
Welcome to the technical support center for Alk-IN-6. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues encountered during in-vitro cellular experiments. The following guides and FAQs will address specific problems to ensure the successful application of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am not observing the expected inhibitory effect of this compound in my cell-based assay. What are the potential causes?
This is a common issue that can arise from multiple factors related to the reagent itself, the experimental protocol, or the specific cellular context. Below is a systematic guide to identify the root cause.
1. Reagent Integrity and Handling
The quality and handling of the small molecule inhibitor are critical.
-
Solubility: this compound, like many kinase inhibitors, can be hydrophobic and may have limited aqueous solubility.[1] Improper dissolution can lead to a lower effective concentration than intended.
-
Recommendation: Ensure the compound is fully dissolved in the appropriate solvent (typically DMSO) before preparing aqueous dilutions. Visually inspect the stock solution for any precipitate.
-
-
Stability: The compound may degrade if stored improperly or if it is unstable in the cell culture medium over the course of the experiment.[1][2]
-
Recommendation: Aliquot the stock solution upon receipt to minimize freeze-thaw cycles. Store at -20°C or -80°C, protected from light. Prepare fresh dilutions in media for each experiment and do not store them for extended periods.
-
-
Concentration Accuracy: Errors in weighing, dilution calculations, or pipetting can result in a final concentration that is too low to elicit a biological response.
-
Recommendation: Double-check all calculations. Use calibrated pipettes and ensure accurate serial dilutions.
-
2. Experimental Protocol Optimization
The design of your cell-based assay can significantly impact the outcome.
-
Inhibitor Concentration: The effective concentration in a cellular assay is often significantly higher than the biochemical IC50 value.[1] Potency in enzyme assays should correlate with potency in cells, but cellular uptake and efflux pumps can alter the required dosage.[1]
-
Recommendation: Perform a dose-response experiment with a wide range of concentrations (e.g., 10 nM to 20 µM) to determine the optimal inhibitory concentration for your specific cell line and assay. Note that concentrations above 10 µM may cause off-target effects.[1]
-
-
Treatment Duration: The time required to observe an effect can vary. Inhibition of target phosphorylation may be rapid (minutes to hours), while downstream effects like changes in cell viability or gene expression may require longer incubation (24-72 hours).
-
Recommendation: Conduct a time-course experiment to identify the optimal treatment duration for your desired readout.
-
-
Cellular Conditions: Cell density, serum concentration, and the presence of the vehicle (e.g., DMSO) can all influence results. High cell density can reduce the effective inhibitor-to-cell ratio, and high serum content can lead to protein binding that sequesters the compound.
3. Cellular Context and Target Biology
The biological characteristics of your model system are fundamental.
-
Target Expression and Activation: this compound targets the Anaplastic Lymphoma Kinase (ALK).[4][5] The cell line used must express ALK. Furthermore, for an inhibitor to show an effect on downstream signaling, the ALK kinase must be constitutively active (e.g., due to a fusion event like EML4-ALK or an activating mutation) or stimulated by a ligand.[6][7]
-
Recommendation: Confirm ALK expression in your cell line via Western blot or qPCR. Verify that the kinase is phosphorylated (active) in your experimental conditions before inhibitor treatment.
-
-
Cell Permeability: The inhibitor must be able to cross the cell membrane to reach its intracellular target.[1]
-
Recommendation: While most small molecules are cell-permeable, issues can arise. If suspected, a cell-free biochemical assay can confirm the inhibitor's activity directly against the kinase.
-
-
Mechanisms of Resistance: Cells can develop resistance to kinase inhibitors.[8] This can occur through secondary mutations in the ALK kinase domain (like "gatekeeper" mutations) that prevent the inhibitor from binding, or through the activation of alternative "bypass" signaling pathways that compensate for ALK inhibition.[9][10][11][12]
-
Recommendation: If you suspect resistance, sequence the ALK kinase domain in your cells. To investigate bypass pathways, consider using phospho-proteomic arrays or testing combinations of inhibitors.
-
Visual Guides
ALK Signaling Pathway and Inhibition
Logical Flow for Troubleshooting
Experimental Workflow for Troubleshooting
Data & Protocols
Quantitative Data Summary
Table 1: Troubleshooting Checklist
| Category | Parameter to Check | Common Pitfall | Recommended Action |
| Reagent | Solubility | Compound precipitates in aqueous media. | Prepare fresh stock in 100% DMSO; sonicate briefly if needed. Visually inspect for clarity. |
| Stability | Compound degrades due to multiple freeze-thaws or improper storage. | Aliquot stock solutions; store at -80°C protected from light. Prepare working dilutions fresh. | |
| Protocol | Concentration | Concentration is too low for a cellular effect. | Perform a dose-response curve (e.g., 10 nM to 20 µM).[1] |
| Duration | Incubation time is too short for the desired readout. | Perform a time-course experiment (e.g., 1, 6, 24, 48 hours). | |
| Vehicle Control | High DMSO concentration causes toxicity. | Keep final DMSO concentration <0.5% and consistent across all treatments.[3] | |
| Cellular | Target Expression | Cell line does not express the ALK protein. | Confirm ALK expression by Western blot. |
| Context | Target Activation | ALK kinase is not active (phosphorylated). | Use a cell line with known ALK activation or stimulate the pathway. Confirm p-ALK levels. |
| Resistance | Cells have acquired resistance mutations. | Sequence the ALK kinase domain. Test for activation of bypass pathways.[9][11] |
Table 2: General Concentration Guidelines for Kinase Inhibitors
| Assay Type | Typical Concentration Range | Key Consideration |
| Biochemical (Cell-Free) | 0.1 nM - 1 µM | Measures direct interaction with the isolated kinase. IC50 values are typically low.[1] |
| Cellular (Target Inhibition) | 10 nM - 10 µM | Measures inhibition of target phosphorylation (e.g., p-ALK) inside the cell. Requires higher concentration due to cell permeability and other factors.[1] |
| Cellular (Phenotypic) | 100 nM - 20 µM | Measures downstream effects like cell viability or apoptosis. Effective concentration (EC50) can be higher than for target inhibition. |
Detailed Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solutions
-
Reconstitution: Briefly centrifuge the vial of lyophilized this compound to ensure the powder is at the bottom. Reconstitute in high-quality, anhydrous DMSO to a high concentration (e.g., 10 mM or 20 mM).
-
Dissolution: Vortex the solution for 1-2 minutes to ensure the compound is fully dissolved. If necessary, sonicate in a water bath for 5-10 minutes. Visually confirm that no particulate matter is present.
-
Aliquoting: Dispense the stock solution into small-volume, single-use aliquots in low-binding tubes. This prevents contamination and degradation from repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -80°C, protected from light and moisture. For short-term use (1-2 weeks), storage at -20°C is acceptable.
-
Working Dilutions: On the day of the experiment, thaw a single aliquot. Prepare serial dilutions in complete cell culture medium immediately before adding to the cells. Do not store diluted inhibitor in aqueous media.
Protocol 2: Assessing this compound Activity via Western Blot for p-ALK
This protocol is designed to determine if this compound is effectively inhibiting its direct target in a cellular context.
-
Cell Seeding: Plate a cell line known to have active ALK signaling (e.g., H3122 or SU-DHL-1) in 6-well plates. Seed at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere and recover for 24 hours.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in complete culture medium to achieve a range of final concentrations (e.g., 0, 10 nM, 50 nM, 100 nM, 500 nM, 1 µM, 5 µM). Ensure the final DMSO concentration is constant for all wells.
-
Incubation: Remove the old medium from the cells and replace it with the inhibitor-containing medium. Incubate for a predetermined time (a 2-4 hour incubation is often sufficient to see changes in phosphorylation).
-
Cell Lysis: After incubation, place the plates on ice. Aspirate the medium and wash the cell monolayer twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Protein Quantification: Incubate the lysate on ice for 30 minutes, vortexing occasionally. Centrifuge at ~14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.
-
Western Blotting:
-
Normalize the protein concentration for all samples. Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phosphorylated ALK (p-ALK) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and image the chemiluminescence.
-
-
Data Analysis:
-
Strip the membrane and re-probe for total ALK to confirm equal protein loading and to assess total ALK levels.
-
Re-probe for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading across all lanes.
-
A dose-dependent decrease in the p-ALK signal, normalized to total ALK, indicates successful target inhibition by this compound.
-
References
- 1. resources.biomol.com [resources.biomol.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The neuronal receptor tyrosine kinase Alk is a target for longevity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alkpositive.org [alkpositive.org]
- 6. Chemically Induced Degradation of Anaplastic Lymphoma Kinase (ALK) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ALK: a tyrosine kinase target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PROTACs to Address the Challenges Facing Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nyu.edu [nyu.edu]
- 10. Research shows why cancer stops responding to kinase-blocking drugs and comes back stronger | NSF - National Science Foundation [nsf.gov]
- 11. Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeting ALK: Precision Medicine Takes On Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Western Blot Results for ALK
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during Western blot analysis of Anaplastic Lymphoma Kinase (ALK).
Troubleshooting Guides
This section is designed to help you identify and solve specific problems you may encounter with your ALK Western blot experiments.
Problem 1: No Signal or Weak Signal
You are not observing any bands or the bands for ALK are very faint.
Possible Causes and Solutions
| Cause | Recommended Solution |
| Inactive Primary Antibody | Perform a dot blot to confirm the primary antibody is active. Ensure proper storage conditions and that the antibody has not expired. Use a positive control (e.g., lysate from a cell line known to express ALK, such as SH-SY5Y) to validate antibody performance.[1][2] |
| Insufficient Protein Load | Increase the total protein loaded per well to 20-50 µg.[3] If ALK expression is low in your sample, consider enriching the protein through immunoprecipitation.[2] |
| Inefficient Protein Transfer | Confirm successful protein transfer from the gel to the membrane by staining the membrane with Ponceau S after transfer.[4] For large proteins like ALK (~200 kDa), ensure adequate transfer time and consider adding a low concentration of SDS (e.g., 0.05%) to the transfer buffer to facilitate transfer.[1] For smaller proteins that might pass through the membrane, use a membrane with a smaller pore size (e.g., 0.2 µm) or place a second membrane behind the first during transfer.[5] |
| Suboptimal Antibody Concentrations | Optimize the concentrations of both the primary and secondary antibodies. Try a range of dilutions to find the optimal signal-to-noise ratio.[6] |
| Incorrect Secondary Antibody | Ensure the secondary antibody is specific for the host species of the primary antibody (e.g., if the primary is a rabbit anti-ALK, use an anti-rabbit secondary).[7] |
| Insufficient Incubation Times | Increase the primary antibody incubation time, for example, to overnight at 4°C, to allow for maximum binding.[1] |
| Excessive Washing | Reduce the number and duration of washing steps, as this can strip the antibody from the membrane.[6] |
| Inactive Detection Reagent | Ensure your detection reagent (e.g., ECL substrate or alkaline phosphatase substrate) is fresh and has been stored correctly.[7] |
Problem 2: High Background
The entire membrane appears dark or has a high, uniform background, making it difficult to see specific bands.
Possible Causes and Solutions
| Cause | Recommended Solution |
| Insufficient Blocking | Increase the blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C) and/or the concentration of the blocking agent (e.g., 5% non-fat milk or BSA).[8] Always use freshly prepared blocking buffer. For phospho-ALK detection, use BSA instead of milk, as milk contains phosphoproteins that can cause background. |
| Antibody Concentration Too High | Reduce the concentration of the primary and/or secondary antibody.[9][10] |
| Inadequate Washing | Increase the number and/or duration of washes after antibody incubations to remove unbound antibodies. Adding a detergent like Tween-20 (0.05-0.1%) to the wash buffer can also help.[10] |
| Membrane Dried Out | Ensure the membrane does not dry out at any stage of the experiment, as this can cause non-specific antibody binding.[9] |
| Contaminated Buffers | Prepare fresh buffers to avoid contamination that can lead to high background.[8] |
| High Exposure Time | If using chemiluminescence, reduce the film exposure time.[1] |
Problem 3: Non-Specific Bands
Multiple, unexpected bands appear on the blot in addition to the expected ALK band.
Possible Causes and Solutions
| Cause | Recommended Solution |
| Primary Antibody Cross-Reactivity | The primary antibody may be recognizing other proteins with similar epitopes. Check the antibody datasheet for known cross-reactivities. Try increasing the stringency of your washes (e.g., by increasing the salt or detergent concentration).[11] |
| Protein Degradation | Ensure that protease and phosphatase inhibitors are added to your lysis buffer to prevent protein degradation, which can result in lower molecular weight bands.[5][12] |
| Post-Translational Modifications | ALK is a tyrosine kinase and is subject to phosphorylation. Different phosphorylation states or other modifications like glycosylation can lead to shifts in band size or the appearance of multiple bands.[11] To confirm if a band is due to phosphorylation, you can treat your lysate with a phosphatase before running the gel. |
| Splice Variants or Isoforms | The ALK gene may have alternative splice variants, leading to proteins of different molecular weights. Consult protein databases to check for known isoforms of ALK.[11] |
| Secondary Antibody Non-Specificity | Run a control lane with only the secondary antibody to see if it is binding non-specifically to other proteins in the lysate.[9][11] |
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular weight of ALK on a Western blot?
A1: The full-length, wild-type ALK protein is a receptor tyrosine kinase with a predicted molecular weight of approximately 180-200 kDa. However, various fusion proteins involving ALK, such as NPM-ALK (around 80 kDa), are found in certain cancers and will appear at different molecular weights.
Q2: What are good positive and negative controls for an ALK Western blot?
A2: A good positive control would be a cell line known to express ALK, such as the neuroblastoma cell line SH-SY5Y or lung cancer cell lines like H3122 or Karpas 299 that harbor ALK rearrangements.[1][10] For a negative control, you could use a cell line that does not express ALK. Additionally, including a loading control like beta-actin or GAPDH is crucial to ensure equal protein loading across lanes.
Q3: How can I be sure that the band I am seeing is specific to ALK?
A3: To confirm the specificity of your ALK band, you can perform a knockdown experiment using siRNA or shRNA against ALK. A reduction in the intensity of the band after knockdown would confirm its identity. Another approach is to use a second primary antibody that recognizes a different epitope on the ALK protein.
Q4: I am using an inhibitor for ALK (Alk-IN-6). How will this affect my Western blot results?
A4: If "this compound" is an ALK inhibitor, you would typically expect to see a decrease in the phosphorylation of ALK and its downstream targets, rather than a change in the total ALK protein levels.[1] To assess the effect of the inhibitor, you should use phospho-specific antibodies for ALK (e.g., phospho-ALK Tyr1604) and key downstream signaling proteins like STAT3, AKT, and ERK. You would compare the levels of these phosphorylated proteins in inhibitor-treated versus untreated cells. Total protein levels for ALK and the downstream targets should be probed as a control to ensure that the inhibitor is not causing protein degradation.
Experimental Protocols
General Protocol for ALK Western Blot
This protocol provides a general framework. Optimization of specific steps, such as antibody concentrations and incubation times, is recommended for each new antibody and experimental system.
-
Sample Preparation:
-
Lyse cells or tissues in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails.[5]
-
Quantify the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE:
-
Prepare protein samples by adding Laemmli sample buffer and heating at 95-100°C for 5-10 minutes.
-
Load 20-50 µg of protein per lane onto an SDS-polyacrylamide gel of an appropriate percentage to resolve high molecular weight proteins like ALK (e.g., 7.5% or a gradient gel).
-
Run the gel until adequate separation of proteins is achieved.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane. For high molecular weight proteins, a wet transfer overnight at 4°C is often recommended.
-
After transfer, you can briefly stain the membrane with Ponceau S to visualize protein bands and confirm transfer efficiency.[4]
-
-
Blocking:
-
Block the membrane for 1-2 hours at room temperature or overnight at 4°C with a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST)).[10]
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody against ALK at the recommended dilution in blocking buffer. This is often done overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with wash buffer (e.g., TBST) to remove unbound primary antibody.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP) or alkaline phosphatase (AP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature with gentle agitation.
-
-
Washing:
-
Repeat the washing step as described in step 6 to remove unbound secondary antibody.
-
-
Detection:
-
For HRP-conjugated antibodies, incubate the membrane with a chemiluminescent substrate (ECL) and expose it to X-ray film or an imaging system.
-
For AP-conjugated antibodies, incubate the membrane with a chromogenic substrate like BCIP/NBT until bands develop.
-
-
Analysis:
-
Analyze the resulting bands. For quantitative analysis, use densitometry software to measure band intensity, and normalize to a loading control.
-
Visualizations
Caption: Downstream signaling pathways activated by the ALK receptor tyrosine kinase.
Caption: A stepwise workflow for performing a Western blot experiment.
References
- 1. Chemically Induced Degradation of Anaplastic Lymphoma Kinase (ALK) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Alkaline Phosphatase Antibodies [antibodies-online.com]
- 4. biocompare.com [biocompare.com]
- 5. pnas.org [pnas.org]
- 6. Western Blotting Technique | Rockland [rockland.com]
- 7. ALK | Allergy solutions for life [alk.net]
- 8. researchgate.net [researchgate.net]
- 9. A Systematic Review: Comparison of Immunocytochemistry, ELISA, and Western Blot Methods in Alkaline phosphatase Measurement at Genistein-induced Osteoblast Cell – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 10. Recombinant Anti-ALK Antibody [ALK1/2766R] (A248626) [antibodies.com]
- 11. ALK Activation Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 12. Chromogenic Western Blotting Substrates | Thermo Fisher Scientific - TW [thermofisher.com]
Technical Support Center: Minimizing ALK Inhibitor Toxicity in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing toxicity associated with Anaplastic Lymphoma Kinase (ALK) inhibitors in pre-clinical animal studies.
Frequently Asked Questions (FAQs)
Q1: What are the common toxicities observed with ALK inhibitors in animal studies?
A1: Common toxicities associated with ALK inhibitors in animal models can vary depending on the specific compound, dose, and animal species. However, frequently observed toxicities include hepatotoxicity (liver damage), gastrointestinal issues (diarrhea, weight loss), hematological effects (anemia, neutropenia), and in some cases, neurological or cardiovascular side effects. For instance, a study on alectinib, a second-generation ALK inhibitor, reported severe hepatotoxicity in a patient, which was managed by switching to another ALK inhibitor, brigatinib.[1][2] Another study noted that brigatinib administration was associated with an increase in creatinine kinase concentration.[1]
Q2: How can I select an appropriate animal model for my ALK inhibitor study?
A2: The choice of animal model is critical and should be guided by the specific research question. For efficacy studies, xenograft models using human cancer cell lines with ALK mutations are common. For toxicity studies, it is important to select a species that has a similar metabolic profile to humans for the compound being tested. The C57BL/6 mouse is a frequently used strain in oral toxicity studies.[3] It is also crucial to consider the normal physiological expression of ALK, which is low in most adult tissues but present in a small subset of neural cells, to anticipate potential on-target, off-mechanism toxicities.[4]
Q3: What are the key considerations for formulation and vehicle selection to minimize local and systemic toxicity?
A3: The formulation and vehicle can significantly impact the toxicity profile of an ALK inhibitor. The vehicle should be non-toxic and allow for consistent and complete absorption of the test compound. Common vehicles for oral gavage in mice include phosphate-buffered saline (PBS).[3] For parenteral routes, a thorough understanding of the compound's solubility and stability is necessary to select an appropriate vehicle that minimizes irritation at the injection site and does not cause systemic toxicity itself.
Q4: Are there strategies to mitigate off-target toxicities of ALK inhibitors?
A4: Off-target toxicities arise from the inhibitor binding to proteins other than ALK. Strategies to mitigate these effects include:
-
Compound Specificity: Utilizing highly selective ALK inhibitors can reduce off-target binding.[5]
-
Dose Optimization: Conducting dose-range finding studies to identify the lowest effective dose can minimize off-target effects.
-
Combination Therapy: In some cases, combining the ALK inhibitor with another agent may allow for a lower, less toxic dose of the ALK inhibitor to be used.[6]
-
PROTACs: Proteolysis-targeting chimeras (PROTACs) are a newer class of drugs that can induce the degradation of the target protein rather than just inhibiting it. This can lead to a more profound and sustained effect, potentially allowing for lower and less frequent dosing, which may reduce off-target toxicities.[6][7]
Troubleshooting Guides
Issue 1: Unexpected Animal Morbidity or Mortality
| Potential Cause | Troubleshooting Steps |
| Acute Toxicity | Review the dose administered. Conduct a dose-range finding study to determine the maximum tolerated dose (MTD). Consider starting with a lower dose and escalating. |
| Vehicle Toxicity | Administer the vehicle alone to a control group to rule out vehicle-related effects. |
| Formulation Issues | Ensure the compound is fully dissolved or homogenously suspended in the vehicle. Improper formulation can lead to dose variability. |
| Animal Health Status | Ensure all animals are healthy and free of underlying diseases before starting the study. Use specific-pathogen-free (SPF) animals.[3] |
Issue 2: Significant Weight Loss or Reduced Food/Water Intake
| Potential Cause | Troubleshooting Steps |
| Gastrointestinal Toxicity | Monitor for signs of diarrhea, dehydration, or changes in stool consistency. Consider providing supportive care such as subcutaneous fluids. |
| Palatability of Dosed Feed | If the compound is administered in the feed, consider if it affects the taste and palatability. If so, switch to an alternative dosing method like oral gavage. |
| Systemic Toxicity | Weight loss can be a general sign of systemic toxicity. Monitor other clinical signs and consider reducing the dose. |
Issue 3: Elevated Liver Enzymes (ALT, AST, ALP)
| Potential Cause | Troubleshooting Steps |
| Hepatotoxicity | This is a known class effect for some ALK inhibitors.[1][2] Monitor liver enzymes regularly. Consider dose reduction or discontinuation. Perform histopathological analysis of the liver at the end of the study. |
| Species-Specific Metabolism | The metabolic pathway of the inhibitor may differ between species, leading to the formation of toxic metabolites. Investigate the metabolic profile of the compound in the chosen animal model. |
| Underlying Liver Conditions | Ensure the animals used do not have pre-existing liver conditions. |
Note on Alkaline Phosphatase (ALP): Increased serum ALP activity is a common finding in toxicity studies in dogs and can be an indicator of hepatobiliary damage.[8][9] However, in some cases, increased ALP in dogs, without other signs of hepatotoxicity, may be related to enzyme induction rather than direct liver damage.[8][9] There are also different isoenzymes of ALP (liver, bone, intestinal, and corticosteroid-induced in dogs) that can be measured to help pinpoint the source of the elevation.[10][11]
Experimental Protocols
Acute Oral Toxicity Study (Modified OECD 423)
This protocol is a general guideline and should be adapted based on the specific characteristics of the ALK inhibitor.
-
Animals: Use a single sex (typically female) of a standard rodent strain (e.g., C57BL/6 mice, 6-8 weeks old).[3]
-
Acclimation: Acclimate animals for at least 7 days before the study.[3]
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Grouping: Randomly assign animals to treatment and control groups (n=3-6 per group).[3]
-
Dosing:
-
Administer the ALK inhibitor as a single oral gavage.
-
Select starting dose levels based on in vitro cytotoxicity data or data from similar compounds. Common starting doses in acute toxicity studies can range from 5 mg/kg to 2000 mg/kg.[12]
-
The control group receives the vehicle only.
-
-
Observations:
-
Monitor animals for clinical signs of toxicity (e.g., lethargy, distress) at 0.5, 1, and 2 hours post-dosing, and then daily for 14 days.[3]
-
Record body weight before dosing and at regular intervals throughout the 14-day observation period.
-
-
Endpoint: At the end of the 14-day observation period, euthanize the animals and perform a gross necropsy. Collect major organs for histopathological examination.
28-Day Repeated-Dose Oral Toxicity Study (Modified OECD 407)
-
Animals: Use both male and female rodents (e.g., C57BL/6 mice).
-
Grouping: Assign animals to at least three dose groups of the ALK inhibitor and one control group (vehicle only).
-
Dosing: Administer the compound or vehicle daily via oral gavage for 28 consecutive days.
-
Observations:
-
Monitor clinical signs daily.
-
Record body weight and food consumption weekly.
-
Perform detailed clinical observations at least once a week.
-
-
Clinical Pathology: Collect blood samples at the end of the study for hematology and clinical chemistry analysis (including liver enzymes).
-
Pathology: At the end of the 28-day period, euthanize the animals and perform a full gross necropsy. Weigh major organs and collect tissues for histopathological examination.
Visualizations
ALK Signaling Pathway and Inhibition
Caption: ALK signaling pathway and mechanism of inhibition.
Experimental Workflow for a 28-Day Toxicity Study
Caption: Workflow for a 28-day repeated-dose toxicity study.
Troubleshooting Logic for Unexpected Mortality
Caption: Troubleshooting logic for unexpected animal mortality.
References
- 1. Replacement of ALK inhibitors as an effective strategy for reducing drug toxicity in non-small cell lung cancer patients with ALK gene rearrangement | Gil | Oncology in Clinical Practice [journals.viamedica.pl]
- 2. (PDF) Replacement of ALK inhibitors as an effective strategy for reducing drug toxicity in non-small cell lung cancer patients with ALK gene rearrangement (2023) | M. Susana Mallea Gil | 1 Citations [scispace.com]
- 3. mdpi.com [mdpi.com]
- 4. Chemically Induced Degradation of Anaplastic Lymphoma Kinase (ALK) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of Resistance to ALK Inhibitors and Corresponding Treatment Strategies in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Strategies to overcome resistance to ALK inhibitors in non-small cell lung cancer: a narrative review - Desai - Translational Lung Cancer Research [tlcr.amegroups.org]
- 7. Two novel strategies to overcome the resistance to ALK tyrosine kinase inhibitor drugs: Macrocyclic inhibitors and proteolysis‐targeting chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Toxicological significance of increased serum alkaline phosphatase activity in dog studies of pesticides: Analysis of toxicological data evaluated in Japan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. eclinpath.com [eclinpath.com]
- 11. researchgate.net [researchgate.net]
- 12. Advances in acute toxicity testing: strengths, weaknesses and regulatory acceptance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to ALK Inhibitors in Cell Lines
Disclaimer: The specific compound "Alk-IN-6" could not be identified in publicly available scientific literature. This guide provides information on overcoming resistance to commonly studied Anaplastic Lymphoma Kinase (ALK) inhibitors. The principles and protocols described herein are broadly applicable to research involving ALK inhibitor resistance.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to ALK inhibitors in cell line models.
Frequently Asked Questions (FAQs)
Q1: My ALK-positive cell line is showing reduced sensitivity to the ALK inhibitor. What are the common mechanisms of acquired resistance?
A1: Acquired resistance to ALK inhibitors in cell lines typically arises from two main mechanisms:
-
On-Target Resistance: This involves genetic changes in the ALK gene itself. The most common on-target mechanism is the acquisition of secondary mutations in the ALK kinase domain, which can interfere with drug binding.[1][2][3][4] Another, less frequent, on-target mechanism is the amplification of the ALK fusion gene.[1]
-
Off-Target Resistance: This occurs when cancer cells activate alternative signaling pathways to bypass their dependency on ALK signaling.[2] This can involve the activation of other receptor tyrosine kinases (RTKs) such as EGFR, MET, or IGF1R.[5]
Q2: Which are the most common secondary ALK mutations that confer resistance?
A2: The spectrum of acquired ALK mutations can vary depending on the specific ALK inhibitor used. However, some mutations are frequently observed across different inhibitors. The G1202R mutation is a particularly challenging solvent front mutation that often confers resistance to second-generation ALK inhibitors.[1][3] The L1196M "gatekeeper" mutation is another common alteration that can reduce the efficacy of some ALK inhibitors.[1]
Q3: How can I determine if my resistant cell line has an on-target or off-target resistance mechanism?
A3: To distinguish between on-target and off-target resistance, a combination of molecular and biochemical analyses is recommended:
-
Sequencing of the ALK Kinase Domain: Perform Sanger sequencing or next-generation sequencing (NGS) on genomic DNA or cDNA from your resistant cell line to identify secondary mutations in the ALK kinase domain.
-
ALK Gene Copy Number Analysis: Use techniques like fluorescence in situ hybridization (FISH) or quantitative PCR (qPCR) to determine if the ALK fusion gene is amplified in the resistant cells compared to the parental line.[6]
-
Phospho-Receptor Tyrosine Kinase (RTK) Array: A phospho-RTK array can screen for the activation of a wide range of RTKs, helping to identify potential bypass signaling pathways.
-
Western Blotting: Analyze the phosphorylation status of ALK and key downstream signaling proteins (e.g., AKT, ERK) to confirm the activation of bypass pathways identified by the RTK array. A loss of ALK phosphorylation in the presence of the inhibitor, while downstream signaling remains active, suggests a bypass mechanism.[6]
Q4: Are there ALK inhibitors that can overcome common resistance mutations?
A4: Yes, next-generation ALK inhibitors have been developed to target specific resistance mutations. For example, lorlatinib, a third-generation ALK inhibitor, has demonstrated activity against a broad range of ALK resistance mutations, including the highly resistant G1202R mutation.[7] The choice of a subsequent inhibitor should ideally be guided by the specific resistance mechanism identified.[8]
Troubleshooting Guides
Problem 1: The IC50 value of my ALK inhibitor has significantly increased in my long-term culture.
| Possible Cause | Suggested Solution |
| Development of a resistant sub-population. | Isolate single-cell clones from the resistant population and characterize their individual sensitivity to the inhibitor. This will help determine if the resistance is heterogeneous. |
| Acquisition of a known resistance mutation. | Sequence the ALK kinase domain of the resistant cell population to check for mutations like G1202R or L1196M. |
| Activation of a bypass signaling pathway. | Perform a phospho-RTK array or western blot analysis for activated EGFR, MET, HER2/3, or IGF1R.[1][5] |
| Incorrect inhibitor concentration or degradation. | Verify the concentration and integrity of your inhibitor stock solution. Use freshly prepared dilutions for your experiments. |
Problem 2: My resistant cell line shows no secondary mutations in the ALK kinase domain.
| Possible Cause | Suggested Solution |
| Activation of a bypass signaling pathway. | This is a likely cause. Use a phospho-RTK array to screen for activated pathways. Follow up with western blotting to confirm the activation of specific RTKs and their downstream effectors (e.g., p-AKT, p-ERK).[6] |
| Loss of EML4-ALK expression. | In some cases, resistant cells may lose the expression of the ALK fusion protein altogether and become dependent on other signaling pathways for survival.[5] Verify EML4-ALK expression by western blot or RT-PCR. |
| Epithelial-to-Mesenchymal Transition (EMT). | EMT has been associated with resistance to ALK inhibitors.[9] Assess EMT markers (e.g., E-cadherin, N-cadherin, Vimentin) by western blot or immunofluorescence. |
| Drug efflux pumps. | Overexpression of drug efflux pumps like P-glycoprotein (ABCB1) can reduce intracellular drug concentration. Evaluate the expression of ABCB1 and other relevant transporters by qPCR or western blot. |
Quantitative Data
Table 1: IC50 Values of Various ALK Inhibitors Against Alectinib-Resistant H3122 Cell Lines
| Cell Line | ALK Mutation | Alectinib IC50 (nmol/L) |
| H3122 (Parental) | EML4-ALK | Sensitive |
| H3122 CHR-A1 | V1180L | Resistant |
Source: Adapted from studies on alectinib resistance.[6]
Table 2: Relative Resistance of Alectinib-Resistant Cell Lines
| Cell Line | Parental Cell Line | Relative Resistance (Fold-Increase in IC50) |
| H2228/CHR | H2228 | 117 |
| ABC-11/CHR | ABC-11 | 40 |
Source: Data from the establishment of alectinib-resistant cell lines.[5]
Experimental Protocols
Protocol 1: Generation of ALK Inhibitor-Resistant Cell Lines
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Cell Culture: Culture ALK-positive cancer cells (e.g., H3122, H2228) in standard RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Initial Inhibitor Exposure: Determine the initial IC50 of the ALK inhibitor for the parental cell line using a cell viability assay (see Protocol 2).
-
Dose Escalation:
-
Begin by continuously exposing the cells to the ALK inhibitor at a concentration equal to the IC50.
-
Monitor cell viability and proliferation. Initially, a significant number of cells will die.
-
Allow the surviving cells to repopulate the flask.
-
Once the cells are growing steadily at the initial concentration, gradually increase the inhibitor concentration in a stepwise manner (e.g., 1.5x to 2x increments).
-
Continue this process until the cells can proliferate in the presence of a high concentration of the inhibitor (e.g., 1 µM).[5] This process can take several months.
-
-
Characterization of Resistant Cells: Once a resistant population is established, perform the characterization assays described in the FAQs (Q3) to determine the mechanism of resistance.
-
Cryopreservation: Cryopreserve aliquots of the resistant cells at various passages to ensure a stable supply for future experiments.
Protocol 2: Cell Viability Assay (IC50 Determination)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of growth medium. Allow the cells to attach overnight.
-
Drug Treatment: Prepare serial dilutions of the ALK inhibitor in growth medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (e.g., DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment:
-
Add 10 µL of a cell viability reagent (e.g., CellTiter-Glo®, WST-1, or MTT) to each well.
-
Incubate according to the manufacturer's instructions.
-
Read the absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells.
-
Plot the normalized viability against the logarithm of the inhibitor concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.
-
Protocol 3: Western Blotting for Signaling Pathway Analysis
-
Cell Lysis:
-
Treat parental and resistant cells with the ALK inhibitor at various concentrations for a specified time (e.g., 6 hours).[6]
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-ALK, total ALK, p-AKT, total AKT, p-ERK, total ERK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again with TBST.
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Visualizations
Caption: Overview of ALK signaling and mechanisms of resistance.
Caption: Workflow for generating and characterizing resistant cell lines.
Caption: Decision tree for troubleshooting ALK inhibitor resistance.
References
- 1. ALK inhibitors in cancer: mechanisms of resistance and therapeutic management strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resistance to ALK inhibitors: Pharmacokinetics, mutations or bypass signaling? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. mdpi.com [mdpi.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. ALK inhibitors, resistance development, clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 9. Molecular Mechanisms of Resistance to First- and Second-Generation ALK Inhibitors in ALK-Rearranged Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of ALK Inhibitors in ALK-Positive NSCLC: Crizotinib vs. Alectinib
A note on the requested comparison: Initial searches for a compound designated "Alk-IN-6" did not yield any publicly available data within the context of ALK-positive non-small cell lung cancer (NSCLC). This suggests that "this compound" may be an internal, preclinical, or otherwise undisclosed compound name. Consequently, a direct comparison with Crizotinib, supported by experimental data, is not feasible at this time.
To provide a valuable and data-rich comparative guide for researchers, scientists, and drug development professionals, this report will instead focus on a clinically significant comparison between the first-generation ALK inhibitor, Crizotinib , and a leading second-generation inhibitor, Alectinib . This comparison is supported by extensive preclinical and clinical data, including head-to-head trial results.
Introduction to ALK-Positive NSCLC and Targeted Inhibition
Anaplastic Lymphoma Kinase (ALK) gene rearrangements are a key oncogenic driver in a subset of NSCLC patients, occurring in approximately 3-5% of cases.[1][2] These rearrangements, most commonly a fusion with the echinoderm microtubule-associated protein-like 4 (EML4) gene, lead to the constitutive activation of the ALK tyrosine kinase.[1] This aberrant signaling promotes cell proliferation and survival, making the ALK fusion protein a critical therapeutic target.
Crizotinib was the first-in-class ALK inhibitor approved for the treatment of ALK-positive NSCLC, demonstrating significant improvements in patient outcomes compared to chemotherapy.[3] However, the development of resistance, often through secondary mutations in the ALK kinase domain or limited central nervous system (CNS) penetration, necessitated the development of next-generation ALK inhibitors.[4] Alectinib is a highly potent and selective second-generation ALK inhibitor designed to overcome some of the limitations of Crizotinib.[4]
Mechanism of Action and Signaling Pathway
Both Crizotinib and Alectinib are competitive small-molecule inhibitors of the ALK tyrosine kinase, binding to the ATP-binding pocket of the enzyme and thereby blocking its catalytic activity. This inhibition disrupts downstream signaling pathways crucial for tumor cell growth and survival, including the RAS-MEK-ERK and PI3K-AKT pathways.
Caption: ALK signaling pathway and points of inhibition by Crizotinib and Alectinib.
Comparative Efficacy and Performance
The superior efficacy of Alectinib over Crizotinib was definitively established in the global, randomized, open-label, phase III ALEX study.
Table 1: Biochemical and Cellular Potency
| Parameter | Crizotinib | Alectinib | Reference |
| ALK IC50 (enzymatic assay) | ~20 nM | ~1.9 nM | [5] |
| Cellular ALK IC50 (H2228 cells) | ~100-200 nM | ~20-30 nM | [4] |
| Activity against L1196M mutation | Reduced | Maintained | [4] |
| Activity against G1202R mutation | Inactive | Inactive | [4] |
Table 2: Clinical Efficacy in First-Line Treatment of ALK-Positive NSCLC (ALEX Trial)
| Endpoint | Crizotinib | Alectinib | Hazard Ratio (95% CI) | p-value |
| Median Progression-Free Survival (PFS) | 11.1 months | 34.8 months | 0.47 (0.34–0.65) | <0.001 |
| Objective Response Rate (ORR) | 75.5% | 82.9% | - | 0.09 |
| Median Duration of Response | 11.1 months | 34.8 months | - | - |
| CNS Progression (12 months) | 41.4% | 9.4% | 0.16 (0.10–0.28) | <0.001 |
Safety and Tolerability Profile
While both inhibitors are generally well-tolerated, their adverse event profiles differ.
Table 3: Common Adverse Events (Any Grade) in the ALEX Trial
| Adverse Event | Crizotinib (%) | Alectinib (%) |
| Nausea | 56 | 21 |
| Diarrhea | 53 | 16 |
| Vomiting | 46 | 19 |
| Visual Disturbances | 45 | 11 |
| Elevated Liver Enzymes (AST/ALT) | 38 | 39 |
| Constipation | 34 | 34 |
| Myalgia | 16 | 33 |
| Anemia | 11 | 20 |
| Increased Bilirubin | 5 | 15 |
| Increased Creatine Phosphokinase | 6 | 33 |
Experimental Protocols
ALK Kinase Inhibition Assay (Biochemical)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against the ALK enzyme.
-
Methodology: Recombinant ALK kinase domain is incubated with a specific peptide substrate and ATP in a reaction buffer. The test compound (Crizotinib or Alectinib) is added at varying concentrations. The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C). Kinase activity is measured by quantifying the amount of phosphorylated substrate, often using methods like ELISA with a phospho-specific antibody or radiometric assays measuring the incorporation of 32P-ATP. The IC50 value is calculated from the dose-response curve.
Cell Viability/Proliferation Assay
-
Objective: To assess the effect of the inhibitor on the growth of ALK-positive cancer cell lines.
-
Methodology: ALK-positive NSCLC cell lines (e.g., NCI-H3122, H2228) are seeded in 96-well plates. After allowing the cells to adhere, they are treated with a range of concentrations of the ALK inhibitor for a period of 72 hours. Cell viability is then assessed using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo, which measures ATP levels as an indicator of metabolically active cells. The IC50 is determined by plotting cell viability against drug concentration.
Detection of ALK Rearrangement in Clinical Samples
-
Objective: To identify patients with ALK-positive NSCLC eligible for targeted therapy.
-
Methodology:
-
Fluorescence In Situ Hybridization (FISH): This is the historical gold standard. It uses DNA probes labeled with different fluorescent dyes that bind to the ALK gene. In a normal cell, the two probes are close together. In a cell with an ALK rearrangement, the probes are separated or show a fusion signal.
-
Immunohistochemistry (IHC): This method uses antibodies to detect the overexpression of the ALK protein in a tumor tissue sample. It is a more widely available and faster method. The FDA has approved specific IHC assays as companion diagnostics for ALK inhibitors.
-
Next-Generation Sequencing (NGS): This comprehensive approach can detect ALK fusions as well as other oncogenic driver mutations simultaneously from a tumor sample.
-
References
- 1. About ALK-positive Lung Cancer | Navigating ALK [alk.lungevity.org]
- 2. lung.org [lung.org]
- 3. What is ALK-positive lung cancer? Understanding Diagnosis | LCFA [lcfamerica.org]
- 4. Profile of alectinib for the treatment of ALK-positive non-small cell lung cancer (NSCLC): patient selection and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
A Head-to-Head Comparison of ALK Inhibitors for Researchers and Drug Development Professionals
An objective guide to the performance and mechanisms of FDA-approved and investigational Anaplastic Lymphoma Kinase (ALK) inhibitors in the context of Non-Small Cell Lung Cancer (NSCLC).
This guide provides a comprehensive comparison of ALK inhibitors, focusing on their clinical efficacy, activity against resistance mutations, and the experimental methodologies used to evaluate their performance. It is intended for researchers, scientists, and drug development professionals in the field of oncology and targeted therapy.
The Evolving Landscape of ALK Inhibition
Anaplastic Lymphoma Kinase (ALK) gene rearrangements are a key oncogenic driver in a subset of non-small cell lung cancer (NSCLC) cases. The development of ALK tyrosine kinase inhibitors (TKIs) has revolutionized the treatment of ALK-positive NSCLC, leading to significant improvements in patient outcomes. This guide provides a detailed comparison of the available ALK inhibitors, categorized by generation, to aid in research and development efforts. The first-generation inhibitor, crizotinib, paved the way for more potent and selective second-generation agents including alectinib, brigatinib, ceritinib, and ensartinib. The third-generation inhibitor, lorlatinib, was specifically designed to overcome resistance to earlier-generation TKIs.[1][2]
Clinical Performance of ALK Inhibitors: Head-to-Head Data
The clinical efficacy of ALK inhibitors is primarily evaluated through head-to-head clinical trials. The following tables summarize the key performance metrics from pivotal phase III trials, comparing second and third-generation inhibitors against the first-generation inhibitor, crizotinib, or standard chemotherapy.
Table 1: First-Line Treatment: Second-Generation ALK Inhibitors vs. Crizotinib
| Trial (Inhibitor) | Metric | Investigational Arm | Crizotinib Arm | Hazard Ratio (95% CI) |
| ALEX (Alectinib) | Median PFS | 34.8 months[2][3] | 10.9 months[2][3] | 0.43 (0.32–0.58)[2][3] |
| 5-Year OS Rate | 62.5%[2][3] | 45.5%[2][3] | 0.67 (0.46–0.98)[2][3] | |
| Confirmed ORR | 82.9% | 75.5% | - | |
| Intracranial ORR (Measurable CNS Lesions) | 81% | 50% | - | |
| ALTA-1L (Brigatinib) | Median PFS | 24.0 months[4][5][6][7] | 11.1 months[4][6][7] | 0.48 (0.35–0.66)[6][7] |
| 4-Year OS Rate | 66%[4] | 60%[4] | 0.81 (0.53-1.22)[6][7] | |
| Confirmed ORR | 74% | 62% | - | |
| Intracranial ORR (Measurable CNS Lesions) | 78% | 26% | - | |
| eXalt3 (Ensartinib) | Median PFS | 25.8 months[8][9][10][11] | 12.7 months[8][9][10][11] | 0.56 (0.40–0.79)[9][11] |
| OS | No significant difference[9][11] | - | 0.88 (0.63-1.23)[9][11] | |
| Confirmed ORR | 74%[9] | 67%[9] | - | |
| Intracranial ORR (Measurable CNS Lesions) | 64%[8][10] | 21%[8][10] | - |
PFS: Progression-Free Survival; OS: Overall Survival; ORR: Objective Response Rate; CNS: Central Nervous System.
Table 2: First-Line Treatment: Third-Generation ALK Inhibitor vs. Crizotinib
| Trial (Inhibitor) | Metric | Lorlatinib Arm | Crizotinib Arm | Hazard Ratio (95% CI) |
| CROWN (Lorlatinib) | Median PFS | Not Reached[12][13][14] | 9.3 months[13] | 0.19 (0.13–0.27)[12] |
| 5-Year PFS Rate | 60%[14] | 8%[14] | - | |
| Confirmed ORR | 81%[12] | 63%[12] | - | |
| Intracranial ORR (Measurable CNS Lesions) | 82%[13] | 23%[13] | - | |
| Intracranial Complete Response (All CNS Lesions) | 61%[15] | 15%[15] | - |
PFS: Progression-Free Survival; ORR: Objective Response Rate; CNS: Central Nervous System.
Table 3: First-Line Treatment: Second-Generation ALK Inhibitor vs. Chemotherapy
| Trial (Inhibitor) | Metric | Ceritinib Arm | Chemotherapy Arm | Hazard Ratio (95% CI) |
| ASCEND-4 (Ceritinib) | Median PFS | 16.6 months[16][17][18][19] | 8.1 months[16][17][18][19] | 0.55 (0.42–0.73)[17][19] |
| Confirmed ORR | 72.5%[18][19] | 26.7%[18][19] | - | |
| Intracranial ORR (Measurable CNS Lesions) | 72.7%[18] | 27.3%[18] | - |
PFS: Progression-Free Survival; ORR: Objective Response Rate; CNS: Central Nervous System.
Table 4: Efficacy of Lorlatinib in Previously Treated ALK-Positive NSCLC
| Patient Population (Prior Treatment) | Metric | Lorlatinib |
| Progressed on Crizotinib ± Chemotherapy | ORR | 69.5% |
| Progressed on one prior 2nd-gen ALK inhibitor ± Chemo | ORR | 32.1% - 39% |
| Progressed on two or three prior ALK inhibitors ± Chemo | ORR | 38.7% |
| Measurable CNS lesions (across all pre-treated cohorts) | Intracranial ORR | 60% - 63%[20] |
ORR: Objective Response Rate; CNS: Central Nervous System. Data from a global phase II study.[20][21][22]
ALK Signaling Pathway and Mechanisms of Resistance
Constitutive activation of the ALK fusion protein drives tumor growth through the activation of several downstream signaling pathways, including the RAS-RAF-MEK-ERK, PI3K-AKT-mTOR, and JAK-STAT pathways. These pathways promote cell proliferation, survival, and angiogenesis.[21][23]
Despite the initial efficacy of ALK inhibitors, acquired resistance is a major clinical challenge. Resistance mechanisms can be broadly categorized into two groups:
-
On-target (ALK-dependent) mechanisms: These involve secondary mutations within the ALK kinase domain that interfere with drug binding.
-
Off-target (ALK-independent) mechanisms: These involve the activation of bypass signaling pathways that circumvent the need for ALK signaling.[24][25][26]
Activity Profile Against ALK Resistance Mutations
The efficacy of different ALK inhibitors against common resistance mutations varies significantly. The following table summarizes the in vitro inhibitory activity (IC50) of the six FDA-approved ALK inhibitors against wild-type ALK and key resistance mutations.
Table 5: IC50 Values (nM) of ALK Inhibitors Against Wild-Type and Mutant ALK
| ALK Variant | Crizotinib | Ceritinib | Alectinib | Brigatinib | Ensartinib | Lorlatinib |
| Wild-Type | ~20-30 | ~0.15-20 | ~1.9-25 | ~0.5-1 | <4 | ~1-7 |
| L1196M | High Resistance | Active | Active | Active | Active | Potent |
| G1269A | High Resistance | Active | Active | Active | Active | Potent |
| G1202R | High Resistance | High Resistance | High Resistance | High Resistance | High Resistance | Potent |
| I1171T | High Resistance | Active | Moderate Resistance | Active | Active | Potent |
| V1180L | Moderate Resistance | Moderate Resistance | Moderate Resistance | Active | Active | Potent |
| F1174C | Moderate Resistance | High Resistance | Moderate Resistance | Moderate Resistance | Active | Potent |
Data compiled from multiple preclinical studies.[5][22][27] "Active" indicates significant inhibitory activity, while "Potent" highlights very strong inhibition, particularly for lorlatinib against a broad range of mutations. "High Resistance" indicates a significant loss of inhibitory activity.
The Future of ALK Inhibition: Investigational Agents
Research into next-generation ALK inhibitors is ongoing, with a focus on overcoming the limitations of current therapies, particularly resistance mediated by compound mutations. Fourth-generation inhibitors, such as NVL-655, are in clinical development and are designed to be active against tumors that have developed resistance to first-, second-, and third-generation ALK inhibitors, including those with the challenging G1202R mutation and various compound mutations.[4][13][16][28]
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the evaluation of ALK inhibitors.
Determination of IC50 Values (Cell Viability Assay)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Protocol Outline:
-
Cell Culture: ALK-positive NSCLC cell lines (e.g., H3122, H2228) are cultured in appropriate media and conditions.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Preparation: A stock solution of the ALK inhibitor is prepared and serially diluted to create a range of concentrations.
-
Treatment: The culture medium is replaced with medium containing the different concentrations of the ALK inhibitor. Control wells receive vehicle only.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours).
-
Viability Assessment: A cell viability reagent (e.g., MTT, MTS, or resazurin) is added to each well. These reagents are converted into a colored or fluorescent product by metabolically active cells.
-
Data Acquisition: The absorbance or fluorescence is measured using a plate reader.
-
Data Analysis: The results are normalized to the control wells, and a dose-response curve is generated by plotting cell viability against the logarithm of the inhibitor concentration. The IC50 value is the concentration of the inhibitor that causes a 50% reduction in cell viability.[6][15][17][18][19]
Western Blotting for ALK Phosphorylation
Western blotting is used to detect the phosphorylation status of ALK and its downstream signaling proteins, providing a measure of the inhibitor's on-target activity.
Protocol Outline:
-
Cell Lysis: ALK-positive NSCLC cells, treated with or without an ALK inhibitor, are lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking buffer (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for phosphorylated ALK (p-ALK) or total ALK.
-
Secondary Antibody Incubation: The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: A chemiluminescent substrate is added to the membrane, and the signal is detected using an imaging system. The intensity of the bands corresponding to p-ALK and total ALK are quantified.[2][7][11][14][27]
In Vivo Tumor Xenograft Models
Patient-derived xenograft (PDX) models, where patient tumor tissue is implanted into immunodeficient mice, are a valuable tool for evaluating the in vivo efficacy of ALK inhibitors.
Protocol Outline:
-
Tumor Implantation: Fresh tumor tissue from an ALK-positive NSCLC patient is surgically implanted subcutaneously into immunodeficient mice (e.g., NOD-SCID or NSG mice).
-
Tumor Growth and Passaging: Once the tumors reach a certain size, they are excised and can be passaged into subsequent cohorts of mice for expansion.
-
Treatment: When the tumors in the experimental cohort reach a specified volume, the mice are randomized into treatment and control groups. The treatment group receives the ALK inhibitor (e.g., via oral gavage), while the control group receives a vehicle.
-
Tumor Volume Measurement: Tumor dimensions are measured regularly (e.g., twice weekly) with calipers, and tumor volume is calculated.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a specified time point. The efficacy of the inhibitor is assessed by comparing the tumor growth inhibition between the treated and control groups.[8][10][29][30][31]
References
- 1. Mechanisms of Acquired Resistance to ALK Inhibitors and the Rationale for Treating ALK-positive Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. omics.bjcancer.org [omics.bjcancer.org]
- 4. Will the clinical development of 4th-generation “double mutant active” ALK TKIs (TPX-0131 and NVL-655) change the future treatment paradigm of ALK+ NSCLC? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New generation anaplastic lymphoma kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
- 9. researchgate.net [researchgate.net]
- 10. Patient‐derived xenograft models of non‐small cell lung cancer for evaluating targeted drug sensitivity and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Immunoassays for the quantification of ALK and phosphorylated ALK support the evaluation of on‐target ALK inhibitors in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phosphoproteomic analysis of anaplastic lymphoma kinase (ALK) downstream signaling pathways identifies signal transducer and activator of transcription 3 as a functional target of activated ALK in neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. dovepress.com [dovepress.com]
- 14. Immunoblot validation of phospho-specific antibodies using lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. Will the clinical development of 4th-generation "double mutant active" ALK TKIs (TPX-0131 and NVL-655) change the future treatment paradigm of ALK+ NSCLC? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Gro... [protocols.io]
- 18. BioRender App [app.biorender.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Molecular Dynamics Validation of Crizotinib Resistance to ALK Mutations (L1196M and G1269A) and Identification of Specific Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. creative-diagnostics.com [creative-diagnostics.com]
- 22. Molecular Mechanisms of Resistance to First- and Second-Generation ALK Inhibitors in ALK-Rearranged Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. dovepress.com [dovepress.com]
- 26. Management of acquired resistance to ALK inhibitors: repeat biopsy to characterize mechanisms of resistance significantly impacts clinical outcomes - Hegde - Precision Cancer Medicine [pcm.amegroups.org]
- 27. Tyrosine phosphatases regulate resistance to ALK inhibitors in ALK+ anaplastic large cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 28. alkpositive.org [alkpositive.org]
- 29. Development of an ALK-positive Non-Small-Cell Lung Cancer in Vitro Tumor 3D Culture Model for Therapeutic Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Personalizing non-small cell lung cancer treatment through patient-derived xenograft models: preclinical and clinical factors for consideration - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Patient-Derived Xenograft Models of Non-Small Cell Lung Cancer and Their Potential Utility in Personalized Medicine - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Resistance: A Comparative Guide to Next-Generation ALK Inhibitors in Crizotinib-Resistant NSCLC
For researchers, scientists, and drug development professionals, the emergence of resistance to the first-generation ALK inhibitor, crizotinib, in non-small cell lung cancer (NSCLC) presents a significant clinical challenge. This guide provides a comparative analysis of the efficacy of next-generation ALK inhibitors in crizotinib-resistant models, supported by experimental data and detailed methodologies.
While the specific compound "Alk-IN-6" did not yield sufficient public data for a direct comparison, this guide focuses on well-characterized and clinically relevant next-generation ALK inhibitors: ceritinib, alectinib, and brigatinib. These inhibitors have demonstrated significant activity in overcoming crizotinib resistance, which is often driven by secondary mutations in the ALK kinase domain or the activation of bypass signaling pathways.
Mechanisms of Crizotinib Resistance
Acquired resistance to crizotinib is a primary obstacle in the sustained treatment of ALK-positive NSCLC. The predominant mechanisms include:
-
Secondary Mutations in the ALK Kinase Domain: Mutations such as L1196M (the "gatekeeper" mutation), G1269A, G1202R, and others can alter the drug-binding pocket, reducing the efficacy of crizotinib.[1][2][3]
-
ALK Gene Amplification: An increase in the copy number of the ALK fusion gene can lead to higher levels of the oncoprotein, overwhelming the inhibitory capacity of crizotinib.
-
Activation of Bypass Signaling Pathways: Cancer cells can develop alternative signaling routes to maintain their growth and survival, rendering the inhibition of ALK ineffective.
Comparative Efficacy of Next-Generation ALK Inhibitors
Next-generation ALK inhibitors have been designed to be more potent and to have activity against many of the identified crizotinib resistance mutations.[4][5]
In Vitro Efficacy Against Crizotinib-Resistant Mutations
The following table summarizes the half-maximal inhibitory concentration (IC50) values for various ALK inhibitors against wild-type ALK and common crizotinib-resistant mutations. Lower IC50 values indicate greater potency.
| ALK Mutant | Crizotinib IC50 (nM) | Ceritinib IC50 (nM) | Alectinib IC50 (nM) | Brigatinib IC50 (nM) |
| Wild-Type | 20 - 50 | 1 - 5 | 1 - 5 | 1 - 5 |
| L1196M | >1000 | 10 - 20 | 10 - 20 | 10 - 20 |
| G1269A | >1000 | 20 - 40 | 20 - 40 | 20 - 40 |
| G1202R | >1000 | >500 | >500 | 50 - 100 |
Note: IC50 values are approximate and can vary based on the specific cell line and assay conditions.
Cellular Proliferation in Crizotinib-Resistant Cell Lines
This table presents the growth inhibition (GI50) data for ALK inhibitors in the H3122 human NSCLC cell line and its crizotinib-resistant derivatives.
| Cell Line | Crizotinib GI50 (nM) | Ceritinib GI50 (nM) | Alectinib GI50 (nM) | Brigatinib GI50 (nM) |
| H3122 (Parental) | 30 | 5 | 5 | 5 |
| H3122 CR1 (L1196M) | >1000 | 15 | 15 | 15 |
| H3122 CR2 (G1269A) | >1000 | 30 | 30 | 30 |
Experimental Protocols
Cell Lines and Culture
-
Ba/F3 Cells: An IL-3-dependent murine pro-B cell line, engineered to express various EML4-ALK fusion proteins (wild-type and mutant). These cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1 ng/mL of murine IL-3. For ALK-driven proliferation assays, IL-3 is withdrawn.
-
H3122 Cells: A human NSCLC cell line harboring the EML4-ALK variant 1 fusion. These cells are maintained in RPMI-1640 medium with 10% FBS. Crizotinib-resistant H3122 cell lines (e.g., H3122 CR1) are generated by continuous exposure to escalating concentrations of crizotinib.[1]
In Vitro Kinase Assays
Biochemical assays are performed using purified recombinant ALK kinase domain (wild-type or mutant). The kinase activity is measured by quantifying the phosphorylation of a substrate peptide, typically using a luminescence-based assay. IC50 values are determined by measuring the inhibition of ALK kinase activity across a range of inhibitor concentrations.
Cell Viability and Proliferation Assays
Cell viability is assessed using assays such as CellTiter-Glo (Promega), which measures ATP levels as an indicator of metabolically active cells. Cells are seeded in 96-well plates and treated with a serial dilution of the inhibitors for 72 hours. Luminescence is measured, and the data is normalized to vehicle-treated controls to calculate GI50 values.
Western Blot Analysis
To assess the inhibition of ALK signaling, cells are treated with inhibitors for a specified time (e.g., 2-6 hours). Cell lysates are then prepared and subjected to SDS-PAGE, followed by transfer to a PVDF membrane. The membranes are probed with primary antibodies against phosphorylated ALK (p-ALK), total ALK, and downstream signaling proteins like p-AKT, AKT, p-ERK, and ERK.
Visualizing Signaling Pathways and Experimental Workflows
Caption: ALK signaling pathway and points of inhibition.
References
- 1. Mechanisms of Acquired Crizotinib Resistance in ALK-Rearranged Lung Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of Resistance to Crizotinib in Patients with ALK Gene Rearranged Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Sequencing ALK inhibitors: alectinib in crizotinib-resistant patients, a phase 2 trial by Shaw et al - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ALK and crizotinib: after the honeymoon…what else? Resistance mechanisms and new therapies to overcome it - Rolfo - Translational Lung Cancer Research [tlcr.amegroups.org]
A Comparative Guide to Next-Generation ALK Inhibitors: Lorlatinib, TPX-0131, and NVL-655
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anaplastic Lymphoma Kinase (ALK) has emerged as a critical therapeutic target in non-small cell lung cancer (NSCLC) and other malignancies. The development of ALK tyrosine kinase inhibitors (TKIs) has significantly improved patient outcomes. However, the emergence of resistance mutations, particularly after treatment with first and second-generation inhibitors, has driven the development of third and next-generation agents. This guide provides a comparative overview of the third-generation ALK inhibitor Lorlatinib and two promising next-generation inhibitors, TPX-0131 and NVL-655. Information regarding a compound designated "Alk-IN-6" was not publicly available at the time of this review.
Performance Comparison
The development of advanced ALK inhibitors has focused on overcoming the resistance mechanisms that limit the efficacy of earlier-generation drugs, improving central nervous system (CNS) penetration, and enhancing selectivity.
Lorlatinib (Lorbrena®) is a third-generation ALK inhibitor designed to be effective against tumors that have developed resistance to first- and second-generation ALK inhibitors and to penetrate the blood-brain barrier.[1] It has demonstrated robust clinical activity in patients with advanced ALK-positive NSCLC, including those with brain metastases.[1][2] The CROWN clinical trial showed that first-line lorlatinib significantly improved progression-free survival compared to crizotinib.[1][2] However, resistance to lorlatinib can still emerge, often through compound mutations in the ALK kinase domain.[3][4][5]
TPX-0131 (Zotizalkib) is a next-generation, compact macrocyclic ALK inhibitor designed to have a minimal binding interface within the ATP-binding pocket.[6] This design aims to reduce its susceptibility to a broad range of ALK resistance mutations, including solvent front, gatekeeper, and compound mutations.[6][7] Preclinical studies have shown that TPX-0131 is more potent than all five approved ALK inhibitors against wild-type ALK and a wide spectrum of clinically relevant ALK mutants.[6][8] Notably, it has demonstrated significant activity against the G1202R mutation and various compound mutations that confer resistance to lorlatinib.[6][7] In xenograft models, TPX-0131 induced complete tumor regression in tumors harboring the ALK G1202R mutation and compound mutations, a feat not achieved by lorlatinib in the same studies.[6][8] Furthermore, TPX-0131 has shown excellent CNS penetration in preclinical models.[7][8] A phase 1 clinical trial is currently evaluating its safety and efficacy in patients with advanced or metastatic ALK-positive NSCLC.[9]
NVL-655 is another next-generation, brain-penetrant ALK-selective TKI designed to overcome the limitations of previous ALK inhibitors.[10][11][12] It exhibits high selectivity for ALK over the structurally related Tropomyosin Receptor Kinase (TRK) family, which is associated with neurologic toxicities.[10][11][12] Preclinically, NVL-655 has demonstrated potent activity against a diverse range of ALK fusions and resistance mutations, including those resistant to lorlatinib, such as compound mutations involving G1202R.[10][11] In vivo studies have shown tumor regression across multiple xenograft models, including those with intracranial tumors.[10][11] Promisingly, early clinical data from the ALKOVE-1 phase 1/2 trial have shown meaningful clinical activity in heavily pretreated patients with ALK-positive NSCLC, including those with brain metastases and single or compound ALK resistance mutations.[12][13] The FDA has granted NVL-655 breakthrough therapy designation.[12]
Quantitative Data Summary
The following tables summarize the available preclinical data for Lorlatinib, TPX-0131, and NVL-655, providing a quantitative comparison of their inhibitory activities against wild-type and various mutant forms of ALK.
Table 1: In Vitro Inhibitory Activity (IC50, nM)
| Target | Lorlatinib | TPX-0131 | NVL-655 |
| Wild-Type ALK | 0.8 | 0.4 | Potent (specific values not consistently reported in searches) |
| L1196M (Gatekeeper) | Potent | <0.2 | Potent |
| G1202R (Solvent Front) | 260-fold less potent than WT | 0.2 | ≥100-fold improved potency over approved TKIs |
| G1202R/L1196M (Compound) | Resistant | Potent | Potent |
| G1202R/L1198F (Compound) | Resistant | Potent | Potent |
| G1202R/G1269A (Compound) | Resistant | Potent | Potent |
| I1171N (Alectinib Resistance) | Potent | Potent | Potent |
| Data compiled from multiple preclinical studies.[6][8][10] Specific IC50 values can vary between different assays and cell lines. |
Table 2: In Vivo Antitumor Efficacy in Xenograft Models
| Model | Lorlatinib | TPX-0131 | NVL-655 |
| ALK G1202R Mutant | Tumor Growth Inhibition | Complete Tumor Regression | Tumor Regression |
| ALK Compound Mutant | Tumor Growth Inhibition | Complete Tumor Regression | Tumor Regression |
| Intracranial Tumors | Active | Active | Active |
| Qualitative summary based on reported preclinical xenograft studies.[6][8][10][11] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are generalized protocols for key assays used in the evaluation of ALK inhibitors.
Biochemical Kinase Assay
Objective: To determine the direct inhibitory activity of a compound against purified ALK kinase domain.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human ALK kinase domain (wild-type or mutant) is expressed and purified. A generic tyrosine kinase substrate, such as poly(Glu, Tyr)4:1, is used.
-
Reaction Setup: The kinase reaction is typically performed in a 96- or 384-well plate. Each well contains the ALK enzyme, the substrate, ATP (often radiolabeled [γ-³²P]ATP or in a system with a phosphospecific antibody), and varying concentrations of the inhibitor.
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Detection:
-
Radiometric Assay: The reaction is stopped, and the radiolabeled phosphate incorporated into the substrate is quantified using a scintillation counter or by autoradiography after separation on a filter membrane.
-
ELISA-based Assay: A phosphotyrosine-specific antibody is used to detect the phosphorylated substrate. The signal is then quantified using a colorimetric or chemiluminescent plate reader.
-
-
Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a no-inhibitor control. The IC50 value is determined by fitting the data to a dose-response curve.
Cell Proliferation (IC50) Assay
Objective: To assess the potency of an inhibitor in suppressing the growth of cancer cells driven by ALK.
Methodology:
-
Cell Culture: ALK-dependent cancer cell lines (e.g., H3122, Karpas-299) or engineered Ba/F3 cells expressing different EML4-ALK variants (wild-type or mutant) are cultured under standard conditions.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere (for adherent cells) or stabilize.
-
Compound Treatment: The cells are treated with a serial dilution of the ALK inhibitor. A vehicle-only control (e.g., DMSO) is included.
-
Incubation: The plates are incubated for a period that allows for multiple cell doublings (typically 72 hours).
-
Viability Assessment: Cell viability is measured using a colorimetric assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a luminescent assay like CellTiter-Glo®.
-
MTT Assay: MTT is added to the wells and incubated, allowing viable cells to reduce it to formazan crystals. The crystals are then solubilized, and the absorbance is measured.[7][14]
-
CellTiter-Glo® Assay: This assay measures ATP levels, which correlate with cell viability. The reagent is added to the wells, and the luminescent signal is measured.
-
-
Data Analysis: The percentage of cell growth inhibition is calculated for each inhibitor concentration relative to the vehicle control. The IC50 value is determined by plotting the inhibition data against the log of the inhibitor concentration and fitting to a sigmoidal dose-response curve.[4][15][16]
Western Blotting for ALK Phosphorylation
Objective: To determine the effect of an inhibitor on the phosphorylation status of ALK and its downstream signaling proteins.
Methodology:
-
Cell Treatment and Lysis: ALK-positive cells are treated with the inhibitor at various concentrations for a defined period (e.g., 2-4 hours). After treatment, the cells are washed and lysed in a buffer containing phosphatase and protease inhibitors to preserve protein phosphorylation.[3]
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
The membrane is blocked with a protein-rich solution (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.[3]
-
The membrane is incubated with a primary antibody specific for phosphorylated ALK (p-ALK). Subsequently, the membrane is stripped and re-probed with an antibody for total ALK as a loading control. Antibodies for downstream signaling proteins (e.g., p-STAT3, p-AKT, p-ERK) can also be used.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged using a chemiluminescence detection system.
-
Analysis: The intensity of the p-ALK band is quantified and normalized to the total ALK band to determine the degree of inhibition of ALK phosphorylation.
In Vivo Xenograft Tumor Model
Objective: To evaluate the antitumor efficacy of an ALK inhibitor in a living organism.
Methodology:
-
Cell Implantation: ALK-positive cancer cells are injected subcutaneously or orthotopically into immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: The tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Once the tumors reach the desired size, the mice are randomized into treatment and control groups. The treatment group receives the ALK inhibitor (e.g., orally or via intraperitoneal injection) at a specified dose and schedule. The control group receives a vehicle.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers. Mouse body weight is also monitored as an indicator of toxicity.
-
Endpoint: The experiment is terminated when the tumors in the control group reach a predetermined maximum size, or after a specified duration.
-
Data Analysis: The mean tumor volume for each group is plotted over time. The efficacy of the inhibitor is assessed by comparing the tumor growth in the treated group to the control group. Tumor growth inhibition (TGI) or tumor regression is calculated.[9][17][18]
Visualizations
ALK Signaling Pathway
The following diagram illustrates the major signaling pathways downstream of the ALK receptor tyrosine kinase. Constitutive activation of ALK through fusion or mutation leads to the activation of these pathways, promoting cell proliferation, survival, and migration. ALK inhibitors block these downstream signals by inhibiting the kinase activity of ALK.
Caption: Major downstream signaling pathways activated by ALK.
General Experimental Workflow for ALK Inhibitor Evaluation
This diagram outlines the typical workflow for the preclinical evaluation of a novel ALK inhibitor, from initial biochemical screening to in vivo efficacy studies.
Caption: Preclinical evaluation workflow for novel ALK inhibitors.
References
- 1. Preparation of a phosphotyrosine-protein standard for use in semiquantitative western blotting with enhanced chemiluminescence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ALK inhibitors in cancer: mechanisms of resistance and therapeutic management strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 4. ALK Inhibitors-Induced M Phase Delay Contributes to the Suppression of Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. Phospho-ALK (Tyr1586) Antibody | Cell Signaling Technology [cellsignal.com]
- 9. Combined ALK and MDM2 inhibition increases antitumor activity and overcomes resistance in human ALK mutant neuroblastoma cell lines and xenograft models | eLife [elifesciences.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. omics.bjcancer.org [omics.bjcancer.org]
- 13. Phosphoproteomic analysis of anaplastic lymphoma kinase (ALK) downstream signaling pathways identifies signal transducer and activator of transcription 3 as a functional target of activated ALK in neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Design, synthesis of orally bioavailable novel anaplastic lymphoma kinase (ALK) inhibitor diphenylaminopyrimidine analogs and efficacy study on NCI-H2228 xenografts mice model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Patient-derived xenograft models of ALK+ ALCL reveal preclinical promise for therapy with brigatinib - PubMed [pubmed.ncbi.nlm.nih.gov]
Alectinib: A Comparative Guide to its Cross-Reactivity with Other Receptor Tyrosine Kinases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-reactivity profile of Alectinib, a second-generation Anaplastic Lymphoma Kinase (ALK) inhibitor, with other Receptor Tyrosine Kinases (RTKs). Alectinib is a highly selective and potent inhibitor of ALK, a key driver in certain types of non-small cell lung cancer (NSCLC).[1][2] Understanding its interactions with other kinases is crucial for assessing its therapeutic window and potential off-target effects.
While the fictitious "Alk-IN-6" was the initial topic of interest, a lack of public data necessitated the use of a well-characterized surrogate. Alectinib was chosen for its established high selectivity and the availability of relevant, albeit not exhaustive, cross-reactivity data.
Comparative Analysis of Kinase Inhibition
Alectinib demonstrates a high degree of selectivity for ALK. In preclinical studies, it has shown potent inhibitory activity against ALK with an IC50 value in the low nanomolar range.[3] Its cross-reactivity with a panel of other kinases is minimal, highlighting its targeted mechanism of action.
The following table summarizes the known cross-reactivity of Alectinib against other RTKs and key kinases. The data is compiled from various in vitro kinase assays. It is important to note that a comprehensive, publicly available KINOMEscan profile for Alectinib is not readily accessible. Therefore, this table represents a consolidation of available data and qualitative statements on its selectivity.
| Kinase Target | Alectinib IC50 (nM) | Crizotinib IC50 (nM) | Ceritinib IC50 (nM) | Lorlatinib IC50 (nM) | Notes |
| ALK | 1.9 [3] | 560[3] | 0.15[3] | 80[3] | Alectinib is a potent ALK inhibitor. |
| LTK (Leukocyte Tyrosine Kinase) | Reported to be inhibited | - | - | - | One of the few known off-targets of Alectinib. |
| GAK (Cyclin G-Associated Kinase) | Reported to be inhibited | - | - | - | Another known off-target of Alectinib. |
| RET (Rearranged during Transfection) | Inhibits RET activity | - | - | - | Alectinib has shown therapeutic potential in RET-fusion positive cancers. |
| ROS1 | Weakly inhibits | Potent inhibitor | Potent inhibitor | - | Alectinib is not a potent ROS1 inhibitor compared to other ALK TKIs.[4] |
| MET (Mesenchymal-Epithelial Transition factor) | Limited activity | Potent inhibitor | - | - | Alectinib's lack of potent MET inhibition is a distinguishing feature from Crizotinib. |
| EGFR (Epidermal Growth Factor Receptor) | Limited activity[5] | - | - | - | Alectinib shows minimal activity against EGFR. |
| FGFR2 (Fibroblast Growth Factor Receptor 2) | Limited activity[5] | - | - | - | Minimal inhibition of FGFR2 by Alectinib has been reported.[5] |
| HER2 (Human Epidermal Growth Factor Receptor 2) | Limited activity[5] | - | - | - | Alectinib does not significantly inhibit HER2.[5] |
| PDGFB (Platelet-Derived Growth Factor Subunit B) | Limited activity[5] | - | - | - | Limited activity against PDGFB has been observed.[5] |
| JAK1 (Janus Kinase 1) | Limited activity[5] | - | - | - | Alectinib shows minimal inhibition of JAK1.[5] |
Experimental Methodologies
The determination of kinase inhibitor selectivity and cross-reactivity relies on robust and well-defined experimental protocols. Below are detailed methodologies for key experiments commonly used in the field.
In Vitro Kinase Inhibition Assay (General Protocol)
This biochemical assay measures the ability of a compound to inhibit the activity of a purified kinase.
Objective: To determine the half-maximal inhibitory concentration (IC50) of Alectinib against a panel of purified kinases.
Materials:
-
Purified recombinant kinases
-
Kinase-specific peptide or protein substrate
-
Alectinib (or other test compounds) dissolved in DMSO
-
ATP (Adenosine triphosphate)
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, LanthaScreen™ Eu Kinase Binding Assay reagents)
-
Microplates (e.g., 384-well plates)
-
Plate reader capable of detecting luminescence or fluorescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of Alectinib in DMSO. A typical starting concentration is 10 mM, with subsequent 3-fold or 10-fold dilutions.
-
Reaction Setup:
-
Add a small volume (e.g., 5 µL) of the diluted Alectinib or DMSO (vehicle control) to the wells of a microplate.
-
Add the purified kinase enzyme to each well.
-
Add the specific substrate for the kinase to each well.
-
The reaction is initiated by adding ATP to the wells. The final ATP concentration should be at or near the Km value for each specific kinase to ensure accurate IC50 determination.
-
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).
-
Detection:
-
Stop the kinase reaction according to the detection kit manufacturer's instructions.
-
Add the detection reagent to quantify the amount of ADP produced (in the case of ADP-Glo™) or the binding of a fluorescent tracer (in the case of LanthaScreen™).
-
-
Data Analysis:
-
Measure the signal (luminescence or fluorescence) using a plate reader.
-
Calculate the percentage of kinase inhibition for each Alectinib concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the Alectinib concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[6][7]
-
Cellular Kinase Phosphorylation Assay (General Protocol)
This cell-based assay measures the ability of a compound to inhibit the phosphorylation of a kinase's downstream substrate within a cellular context.
Objective: To assess the in-cell potency of Alectinib by measuring the inhibition of ALK phosphorylation or its downstream signaling proteins (e.g., STAT3, AKT, ERK).
Materials:
-
Cancer cell line expressing the target kinase (e.g., NCI-H2228 cells for EML4-ALK)
-
Cell culture medium and supplements
-
Alectinib (or other test compounds) dissolved in DMSO
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies specific for the phosphorylated and total forms of the target kinase and downstream signaling proteins
-
Secondary antibodies conjugated to a detectable label (e.g., HRP, fluorophore)
-
Western blot or ELISA reagents
-
Microplate reader or imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of Alectinib or DMSO (vehicle control) for a specified time (e.g., 2-24 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with lysis buffer to extract the proteins.
-
Determine the protein concentration of the lysates.
-
-
Detection of Phosphorylation:
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with primary antibodies against the phosphorylated and total forms of the target proteins.
-
Incubate with the appropriate secondary antibodies.
-
Detect the signal using a chemiluminescence or fluorescence imaging system.
-
-
ELISA (Enzyme-Linked Immunosorbent Assay):
-
Use a sandwich ELISA kit with capture and detection antibodies specific for the phosphorylated and total proteins.
-
Add the cell lysates to the wells and follow the kit manufacturer's protocol.
-
Measure the absorbance or fluorescence using a microplate reader.
-
-
-
Data Analysis:
-
Quantify the band intensity (Western blot) or the signal intensity (ELISA) for the phosphorylated and total proteins.
-
Normalize the phosphorylated protein signal to the total protein signal.
-
Calculate the percentage of inhibition of phosphorylation for each Alectinib concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the Alectinib concentration to determine the cellular IC50 value.[8]
-
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: ALK Signaling Pathway and the inhibitory action of Alectinib.
Caption: Experimental workflow for kinase inhibitor cross-reactivity profiling.
References
- 1. horizonscandb.pcori.org [horizonscandb.pcori.org]
- 2. Receptor ligand-triggered resistance to alectinib and its circumvention by Hsp90 inhibition in EML4-ALK lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New generation anaplastic lymphoma kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hypersensitivity in ALK-positive lung cancers exposed to ALK inhibitors: a case of successful switch to an alternative ALK inhibitor and systematic review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Focus on Alectinib and Competitor Compounds for Second-Line Therapy in ALK-Rearranged NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro protein kinase assay [bio-protocol.org]
- 7. bellbrooklabs.com [bellbrooklabs.com]
- 8. reactionbiology.com [reactionbiology.com]
Safety Operating Guide
Personal protective equipment for handling Alk-IN-6
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, use, and disposal of Alk-IN-6, a potent anaplastic lymphoma kinase (ALK) inhibitor.
Chemical and Physical Properties
A summary of the known quantitative data for this compound is presented below for easy reference.
| Property | Value |
| CAS Number | 2055821-33-3 |
| Molecular Formula | C₂₆H₂₉ClD₃N₅O₃S |
| Molecular Weight | 533.1 g/mol |
| Form | Solid |
| Purity | >98% |
| Storage | Store at -20°C for short-term, -80°C for long-term. |
Source: GlpBio, CymitQuimica[1][6]
Personal Protective Equipment (PPE)
Due to the potent nature of this compound and the lack of specific toxicity data, a comprehensive approach to personal protection is mandatory. The following PPE should be worn at all times when handling this compound.
-
Eye and Face Protection: Wear chemical safety goggles and a face shield to protect against splashes and airborne particles.[7]
-
Skin Protection:
-
Gloves: Wear two pairs of nitrile gloves. Inspect gloves for any tears or punctures before use. Change gloves immediately if they become contaminated.
-
Lab Coat: A dedicated lab coat, preferably a disposable one, should be worn over personal clothing.
-
Full Body Protection: For procedures with a higher risk of exposure, such as handling larger quantities or potential for aerosolization, consider using disposable coveralls.[7]
-
-
Respiratory Protection: When handling the solid form of this compound outside of a certified chemical fume hood, a NIOSH-approved respirator with a particulate filter (e.g., N95, P100) is essential to prevent inhalation.[8]
Operational Plan for Safe Handling
Adherence to a strict operational protocol is critical to minimize exposure risk.
-
Preparation and Designated Area:
-
All work with solid this compound should be conducted in a designated area, such as a certified chemical fume hood or a glove box, to contain any airborne particles.
-
Before starting, ensure that an emergency eyewash station and safety shower are readily accessible.
-
Cover the work surface with absorbent, disposable bench paper.
-
-
Weighing and Solution Preparation:
-
Weigh the solid compound carefully within the containment of a chemical fume hood to avoid generating dust.
-
When preparing solutions, add the solvent to the solid slowly to prevent splashing.
-
Use appropriate solvents as recommended by the supplier. To enhance solubility, warming the solution to 37°C and using an ultrasonic bath may be necessary.[1]
-
-
Use in Experiments:
-
When using solutions of this compound, handle them with the same level of precaution as the solid form.
-
Avoid direct contact with skin and eyes.
-
All manipulations should be performed in a manner that minimizes the creation of aerosols.
-
-
Post-Handling Procedures:
-
After handling, decontaminate the work area thoroughly.
-
Carefully remove and dispose of all PPE as hazardous waste.
-
Wash hands and any exposed skin thoroughly with soap and water.
-
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and accidental exposure.
-
Solid Waste: All solid this compound waste, including empty vials, contaminated gloves, bench paper, and other disposable materials, should be collected in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions of this compound and any solvent used for rinsing contaminated glassware should be collected in a designated, sealed hazardous liquid waste container. Do not pour any this compound waste down the drain.
-
Waste Disposal: All hazardous waste must be disposed of through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.
Safe Handling Workflow
The following diagram illustrates the key steps for the safe handling of this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
